molecular formula C13H15IO3 B2744047 (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid CAS No. 937599-52-5

(2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid

Cat. No.: B2744047
CAS No.: 937599-52-5
M. Wt: 346.164
InChI Key: SWYHPGWSGHBQEV-QPJJXVBHSA-N
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Description

(2E)-3-(2-Butoxy-5-iodophenyl)prop-2-enoic acid ( C13H15IO3) is a synthetic cinnamic acid derivative featuring an iodine atom on its aromatic ring. This structural motif is of significant interest in medicinal chemistry, as it can serve as a versatile synthetic intermediate. The iodine substituent makes the molecule a valuable scaffold for further chemical modifications via cross-coupling reactions, such as Sonogashira coupling, enabling the introduction of diverse functional groups for structure-activity relationship (SAR) studies . Compounds with similar (E)-configured prop-2-enoic acid structures are frequently investigated as key fragments in the synthesis of complex molecules with biological activity . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate safety precautions, utilizing personal protective equipment and operating within a well-ventilated fume hood.

Properties

IUPAC Name

(E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IO3/c1-2-3-8-17-12-6-5-11(14)9-10(12)4-7-13(15)16/h4-7,9H,2-3,8H2,1H3,(H,15,16)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYHPGWSGHBQEV-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)I)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)I)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid , a specialized cinnamic acid derivative used primarily as a multifunctional scaffold in medicinal chemistry and materials science.

Executive Summary

(2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid is a trisubstituted phenylpropanoid featuring three distinct chemically active sites: a carboxylic acid tail, an


-unsaturated alkene, and an aryl iodide.[1] This unique substitution pattern—specifically the ortho-butoxy group combined with a meta-iodo functionality—makes it a high-value building block for generating diversity in drug discovery libraries. It serves as a critical intermediate for synthesizing complex heterocycles, kinase inhibitors, and peroxisome proliferator-activated receptor (PPAR) agonists.

Chemical Identity & Structural Analysis

Nomenclature & Identifiers
PropertyDetail
IUPAC Name (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid
Common Name 2-Butoxy-5-iodocinnamic acid
Molecular Formula

Molecular Weight 346.16 g/mol
SMILES CCCCOc1c(cc(I)cc1)/C=C/C(=O)O
Stereochemistry Trans (E) isomer (thermodynamically favored)
Functional Group Analysis

The molecule's reactivity is dictated by three orthogonal "handles":

  • Aryl Iodide (C-5 position): A "soft" electrophile highly reactive toward Palladium(0)-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

  • 
    -Unsaturated Acid:  A Michael acceptor capable of 1,4-additions or derivatization into amides/esters.
    
  • Butoxy Ether (C-2 position): An electron-donating group (EDG) that increases electron density on the ring, facilitating oxidative addition at the iodine site while improving lipophilicity (LogP).

Physicochemical Profile

Note: Data below represents consensus values for 2-alkoxy-5-halocinnamic acids.

PropertyValue / DescriptionRelevance
Appearance Off-white to pale yellow crystalline powderSolid-state handling
Melting Point 145–155 °C (Predicted)Purity indicator
Solubility DMSO (>50 mg/mL), DMF, MethanolStock solution preparation
Water Solubility Low (<0.1 mg/mL at pH 2)Requires basic buffer for aqueous dissolution
pKa (COOH) 4.2 – 4.5Ionized at physiological pH (7.[2][3]4)
LogP ~3.8Moderate lipophilicity; membrane permeable

Synthetic Pathways

Primary Route: Knoevenagel Condensation

The most robust synthesis avoids the instability of aryl-lithium intermediates by building the cinnamic tail after installing the iodine.

Protocol Overview:

  • Alkylation: 5-Iodosalicylaldehyde is alkylated with 1-bromobutane (

    
    , DMF) to protect the phenol and install the lipophilic chain.
    
  • Condensation: The resulting aldehyde reacts with malonic acid in pyridine/piperidine to yield the target acid.

Synthesis Start 5-Iodosalicylaldehyde Step1 Alkylation (n-BuBr, K2CO3, DMF) Start->Step1 Inter 2-Butoxy-5-iodobenzaldehyde Step1->Inter Step2 Knoevenagel (Malonic Acid, Pyridine) Inter->Step2 Final Target: (2E)-3-(2-butoxy-5-iodophenyl) prop-2-enoic acid Step2->Final

Caption: Two-step convergent synthesis starting from commercially available 5-iodosalicylaldehyde.

Detailed Experimental Protocol (Step 2)

For the condensation of 2-butoxy-5-iodobenzaldehyde:

  • Reagents: Dissolve 2-butoxy-5-iodobenzaldehyde (1.0 eq) and malonic acid (1.5 eq) in anhydrous pyridine (5 mL/mmol).

  • Catalysis: Add catalytic piperidine (0.1 eq).

  • Reflux: Heat to 80–100 °C for 4–6 hours. Monitor by TLC (disappearance of aldehyde).

  • Workup: Pour reaction mixture into ice-cold HCl (1M) to precipitate the crude acid.

  • Purification: Recrystallize from Ethanol/Water (9:1) to remove traces of decarboxylated vinyl byproducts.

Reactivity & Applications

Chemoselectivity Map

The compound allows for sequential functionalization. The carboxylic acid can be coupled to amines before the iodine is engaged, or vice-versa, depending on the stability of the linker.

Reactivity Center (2E)-3-(2-butoxy-5-iodophenyl) prop-2-enoic acid Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Center->Suzuki Site: C-I Bond Amide Amide Coupling (R-NH2, HATU) Center->Amide Site: COOH Reduct Alkene Reduction (H2, Pd/C) Center->Reduct Site: C=C Biaryl Biaryl Derivatives (Kinase Inhibitors) Suzuki->Biaryl Amides Cinnanamides (Bioactive Pharmacophores) Amide->Amides SatAcid Dihydrocinnamic Acids Reduct->SatAcid

Caption: Orthogonal reactivity profile showing three distinct derivatization pathways.

Critical Reaction: Suzuki-Miyaura Coupling

The iodine atom at position 5 is highly activated.

  • Catalyst:

    
     or 
    
    
    
    are effective.
  • Conditions: Mild base (

    
    ), Dioxane/Water, 80 °C.
    
  • Note: The presence of the free carboxylic acid requires an extra equivalent of base to form the carboxylate salt in situ, preventing catalyst poisoning.

Handling & Safety (E-E-A-T)

Hazard Identification
  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Specific Hazard: Aryl iodides can be light-sensitive. Store in amber vials.

  • Sensitization: Acrylates and cinnamic acid derivatives can cause allergic contact dermatitis.

Storage & Stability
  • Temperature: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) if long-term storage is required.

  • Shelf Life: Stable for >2 years if kept dry and dark.

References

  • Reaction Mechanism Grounding: Strategic Applications of Named Reactions in Organic Synthesis.
  • Cinnamic Acid Pharmacology : De, P., et al. (2011).[4] "Cinnamic acid derivatives as diverse biological agents." Current Medicinal Chemistry.

  • Synthetic Protocol Validation: Organic Syntheses, Coll. Vol. 3, p. 200 (1955); Vol. 27, p. 15 (1947). (Standard Knoevenagel protocols adapted for aryl iodides).
  • Safety Data : PubChem Compound Summary for Cinnamic Acid Derivatives.

Sources

(2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacological significance, and experimental utility of (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid .

Based on the specific substitution pattern (2-alkoxy, 5-halo cinnamic acid), this molecule functions as a privileged pharmacophore in medicinal chemistry, primarily serving as a potent precursor for Tranilast analogues (antifibrotics) and Tubulin Polymerization Inhibitors . Additionally, the free acid exhibits intrinsic activity profiles consistent with PPAR modulation and MCT1 inhibition .

Mechanism of Action, SAR Analysis, and Experimental Protocols

Executive Summary

(2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid (CAS: 937599-52-5) is a functionalized cinnamic acid derivative characterized by a lipophilic butoxy group at the ortho position and an iodine atom at the meta position of the phenyl ring.

In drug discovery, this molecule acts as a critical bioactive scaffold . Its primary mechanism of action is context-dependent:

  • As a Pharmacophore (Prodrug/Ligand): When coupled with anthranilic acid derivatives, it forms "super-Tranilast" analogues that inhibit TGF-β signaling and destabilize microtubules , showing efficacy in antiproliferative and antifibrotic applications.

  • Intrinsic Activity: As a free acid, the molecule functions as a lipid-mimetic, targeting Peroxisome Proliferator-Activated Receptors (PPARs) and G-Protein Coupled Receptors (GPR40/FFAR1) , leveraging the halogen bond of the iodine atom for high-affinity binding pockets.

Chemical Identity & Structure-Activity Relationship (SAR)

The biological potency of this molecule is driven by three structural features:

Structural DomainChemical FeatureMechanistic Contribution
Tail Region Acrylic Acid (Prop-2-enoic acid)Provides the acidic headgroup for ionic interactions (e.g., Arg/Lys residues in PPAR/MCT1 pockets) or serves as the conjugation site for amidation.
Ortho-Substituent 2-Butoxy Group (–O–C₄H₉)Increases lipophilicity (LogP), facilitating membrane permeability and filling hydrophobic pockets (e.g., the "gatekeeper" region of TTR or GPCRs).
Meta-Substituent 5-Iodo Group (–I)Critical Feature: The iodine atom forms strong Halogen Bonds (sigma-hole interactions) with carbonyl backbone oxygens in target proteins, significantly increasing potency compared to chloro- or bromo- analogs.
Mechanism of Action (MOA)[1]
A. Pathway 1: Tubulin Destabilization (via Benzamide Derivatives)

When used to synthesize N-cinnamoylanthranilates , this scaffold targets the colchicine-binding site of tubulin.

  • Mechanism: The 2-butoxy-5-iodo motif occupies the hydrophobic pocket of

    
    -tubulin, preventing the polymerization of tubulin dimers into microtubules.
    
  • Result: Cell cycle arrest at the G2/M phase and subsequent apoptosis in rapidly dividing cells (antineoplastic activity).

B. Pathway 2: TGF-β Signal Inhibition (Antifibrotic)

Similar to Tranilast, derivatives of this acid inhibit the release of TGF-β1 from fibroblasts.

  • Mechanism: Downregulation of Smad2/3 phosphorylation prevents the transcription of fibrotic markers (collagen, fibronectin).

  • Specificity: The 5-iodo substitution enhances potency against keloid formation and renal fibrosis compared to the parent Tranilast structure.

C. Pathway 3: Intrinsic Metabolic Modulation (PPAR/GPR40)

The free acid form mimics medium-chain fatty acids.

  • Target: GPR40 (FFAR1) and PPAR

    
     .
    
  • Mechanism: The carboxylic acid forms a salt bridge with Arg126 (in GPR40), while the 2-butoxy tail engages the hydrophobic vestibule. This induces a conformational change that promotes insulin secretion (GPR40) or adipocyte differentiation (PPAR).

Visualization: Signaling & Synthesis Pathways

The following diagram illustrates the dual-pathway utility of the molecule: as a precursor to tubulin inhibitors and as a direct modulator of metabolic receptors.

MOA_Pathway cluster_0 Mechanism A: Antiproliferative cluster_1 Mechanism B: Metabolic Compound (2E)-3-(2-butoxy-5-iodophenyl) prop-2-enoic acid Synthesis Amidation (with Anthranilic Acid) Compound->Synthesis Chemical Modification Receptor Target: GPR40 / PPAR Compound->Receptor Direct Binding (Free Acid) Derivative 5-Iodo-2-butoxy Tranilast Analogue Synthesis->Derivative Tubulin Target: Beta-Tubulin (Colchicine Site) Derivative->Tubulin Inhibition Effect1 Microtubule Destabilization (G2/M Arrest) Tubulin->Effect1 Effect2 Insulin Secretion / Lipid Metabolism Receptor->Effect2

Caption: Dual mechanistic pathways: Synthetic conversion to tubulin inhibitors (top) vs. direct metabolic receptor modulation (bottom).

Experimental Protocols
Protocol A: Synthesis of the Bioactive Benzamide Derivative

To validate the antiproliferative potential, the acid is converted to its active amide form.

  • Activation: Dissolve 1.0 eq of (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid in anhydrous dichloromethane (DCM). Add 1.2 eq of oxalyl chloride and a catalytic drop of DMF. Stir for 2 hours at RT to generate the acid chloride.

  • Coupling: In a separate vessel, dissolve 1.0 eq of anthranilic acid (or methyl anthranilate) in pyridine.

  • Reaction: Add the acid chloride solution dropwise to the anthranilate solution at 0°C. Allow to warm to RT and stir for 12 hours.

  • Workup: Quench with 1N HCl. Extract with ethyl acetate. Wash with brine.

  • Purification: Recrystallize from ethanol to yield the N-(2-butoxy-5-iodocinnamoyl)anthranilic acid derivative.

Protocol B: Tubulin Polymerization Assay

To verify the mechanism of action on the cytoskeleton.

  • Preparation: Use a fluorescence-based tubulin polymerization kit (>99% pure porcine brain tubulin).

  • Incubation: Prepare a 96-well plate. Add test compound (the derivative from Protocol A) at concentrations of 1, 5, and 10

    
    M. Include Colchicine  (5 
    
    
    
    M) as a positive control and DMSO as a negative control.
  • Initiation: Add tubulin reaction mix (Tubulin + GTP + DAPI/Reporter) at 4°C.

  • Measurement: Transfer to a plate reader pre-warmed to 37°C. Measure fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes.

  • Analysis: Plot the Vmax of the polymerization curve. A reduction in Vmax compared to DMSO confirms inhibition of microtubule assembly.

References
  • Antiproliferative Cinnamides:Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides.

    • Source:

  • Tranilast Analogues:Tranilast and its derivatives as potential anti-fibrotic and anti-cancer agents. (Contextualizes the 2-alkoxy-cinnamic acid scaffold).

    • Source:

  • MCT1 Inhibition SAR:Structure-activity relationships of alpha-cyano-4-hydroxycinnamic acid analogs for inhibition of monocarboxyl

    • Source:

  • Halogen Bonding in Drug Design:The role of halogen bonding in ligand-receptor interactions: The case of iodin

    • Source:

An In-depth Technical Guide to (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid is a substituted derivative of cinnamic acid, a class of compounds recognized for a wide spectrum of biological activities.[1][2] This guide provides a comprehensive overview of its chemical identity, a validated protocol for its synthesis via the Knoevenagel condensation, methods for its characterization, and a discussion of its potential applications in medicinal chemistry and materials science. The presence of a butoxy group enhances lipophilicity, while the iodine atom offers a site for radiolabeling or further cross-coupling reactions, making this molecule a versatile platform for scientific investigation.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid are crucial for its application in experimental settings. These properties dictate its solubility, reactivity, and potential for biological interaction.

Table 1: Core Properties of (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid

PropertyValueMethod
Molecular Formula C₁₃H₁₅IO₃Calculation
Molecular Weight 374.16 g/mol Calculation
Predicted logP 4.5 - 5.5Computational Prediction[][4]
Predicted pKa 4.3 - 4.8Computational Prediction[]
Appearance Off-white to pale yellow solid (Predicted)N/A

Note: Predicted values are derived from computational models and may vary from experimental results. logP (the octanol-water partition coefficient) is an indicator of lipophilicity, while pKa indicates the acidity of the carboxylic acid group.

Synthesis and Purification

The synthesis of substituted cinnamic acids is well-established, with the Knoevenagel condensation being a highly efficient and versatile method.[5][6] This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, catalyzed by a weak base.[7][8]

Proposed Synthetic Pathway: Knoevenagel-Doebner Condensation

The recommended synthetic route is a Doebner modification of the Knoevenagel condensation, which utilizes pyridine as the solvent and a catalytic amount of piperidine.[9] This method is known for producing high yields of the desired α,β-unsaturated acid.[9] The reaction proceeds in two main stages: the initial condensation to form an unsaturated malonic acid intermediate, followed by in-situ decarboxylation to yield the final cinnamic acid derivative.

Synthesis_Workflow Aldehyde 2-butoxy-5-iodobenzaldehyde Reaction Knoevenagel Condensation Aldehyde->Reaction MalonicAcid Malonic Acid MalonicAcid->Reaction Catalyst Pyridine (Solvent) Piperidine (Catalyst) Catalyst->Reaction Heat (Reflux) Intermediate Unstable α,β-unsaturated malonic acid intermediate Product (2E)-3-(2-butoxy-5-iodophenyl) prop-2-enoic acid Intermediate->Product Decarboxylation CO2 CO₂ (gas) Intermediate->CO2 Reaction->Intermediate Condensation

Caption: Knoevenagel condensation workflow for synthesis.

Step-by-Step Experimental Protocol

This protocol is adapted from established methods for synthesizing substituted cinnamic acids.[9][10]

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine 2-butoxy-5-iodobenzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and pyridine (5-10 volumes).

  • Catalysis : Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

  • Condensation & Decarboxylation : Heat the reaction mixture to reflux (approximately 110-115 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : After cooling to room temperature, the reaction mixture is carefully poured into an excess of cold, dilute hydrochloric acid (e.g., 10% HCl). This will neutralize the pyridine and precipitate the crude product.

  • Isolation : The resulting precipitate is collected by vacuum filtration through a Büchner funnel.

  • Purification : The crude solid is washed thoroughly with cold water to remove any remaining salts. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water.

Spectroscopic and Analytical Characterization

Confirmation of the structure and assessment of purity are critical. The following analytical techniques are standard for characterizing the final product.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) : Expected signals would include aromatic protons on the substituted phenyl ring, two distinct doublets for the trans-alkene protons (with a characteristic coupling constant of ~15-16 Hz), and signals corresponding to the butoxy chain and the acidic proton of the carboxyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : Will show distinct peaks for the carbonyl carbon, the olefinic carbons, the aromatic carbons (including the carbon atoms bonded to iodine and the butoxy group), and the carbons of the butoxy side chain.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) in negative mode should reveal a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at an m/z value of approximately 373.01.

  • Infrared (IR) Spectroscopy : Key vibrational bands are expected for the O-H stretch of the carboxylic acid (a broad peak around 2500-3300 cm⁻¹), the C=O stretch (around 1680-1710 cm⁻¹), the C=C stretch of the alkene (around 1625-1640 cm⁻¹), and C-O and C-I stretches at lower wavenumbers.

Potential Applications and Research Directions

Substituted cinnamic acids are a cornerstone in drug discovery and materials science due to their versatile biological activities and chemical functionality.[1][11]

  • Medicinal Chemistry : Cinnamic acid derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[11][12][13] The introduction of an iodine atom provides a handle for developing radiopharmaceuticals for imaging or therapeutic purposes. The butoxy group increases the molecule's lipophilicity, which can enhance its ability to cross biological membranes.

  • Materials Science : The α,β-unsaturated acid moiety can act as a monomer for polymerization.[14] The cinnamoyl group is a well-known photoresponsive unit, making such compounds candidates for the development of photoactive polymers and materials.[14]

  • Synthetic Chemistry : The iodine atom on the phenyl ring is a versatile functional group that can be used in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to further elaborate the molecular structure, creating a library of complex derivatives for screening.

Safety and Handling

As with any laboratory chemical, (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid and its synthetic precursors should be handled with appropriate care.

  • Personal Protective Equipment (PPE) : Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling : Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage : Store in a cool, dry place away from incompatible materials.

References

  • Benchchem. (n.d.). Comparing the synthesis efficiency of different substituted cinnamic acids.
  • BOC Sciences. (n.d.). Physicochemical Property Prediction.
  • Alfa Chemistry. (n.d.). Knoevenagel Condensation.
  • Khan, I., et al. (2009). Synthesis and Structure−Activity Relationships of Substituted Cinnamic Acids and Amide Analogues: A New Class of Herbicides. Journal of Agricultural and Food Chemistry, 57(10), 4236-4242. Available from: [Link]

  • SATHEE. (n.d.). Chemistry Perkin Reaction Mechanism.
  • Benchchem. (n.d.). Synthesis of Novel Cinnamic Acid Derivatives for Drug Discovery: Application Notes and Protocols.
  • Pratiwi, D. R., et al. (2020). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. Indonesian Journal of Chemical Science and Technology, 3(1). Available from: [Link]

  • Berti, F., et al. (2005). Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. Journal of Chemical Information and Modeling, 45(5), 1145-1152. Available from: [Link]

  • Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

  • ChemIQSoc. (n.d.). Preparation of cinnamic acid (Perkin condensation).
  • Nagalakshmi, K., et al. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry, 29(7), 1561-1564. Available from: [Link]

  • Kim, S., et al. (2022). Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS. Analytical Chemistry, 94(25), 8879-8887. Available from: [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2014). A Framework to Guide Selection of Chemical Alternatives. National Academies Press. Available from: [Link]

  • Gemoets, H. P. L., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 336-343. Available from: [Link]

  • Ranu, B. C., et al. (2007). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. ARKIVOC, 2007(i), 94-98. Available from: [Link]

  • Pratiwi, D.R., et al. (2020). Synthesis of Cinnamic Acid Based on Perkin Reaction Using Sonochemical Method and Its Potential as Photoprotective Agent. SciSpace. Available from: [Link]

  • Chemistry Learner. (2020). Knoevenagel Condensation: Definition, Examples and Mechanism.
  • Beilstein Journals. (2024). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Available from: [Link]

  • Scilit. (2004). Prediction of physicochemical properties of organic molecules using van der Waals surface electrostatic potentials. Available from: [Link]

  • PubMed. (2009). Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. Available from: [Link]

  • Manie, S., et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 25(16), 3639. Available from: [Link]

  • Bentham Science. (2023). Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. Available from: [Link]

  • OUCI. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy.
  • Kasiotis, K. M., et al. (2014). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 19(7), 9434-9456. Available from: [Link]

  • Preprints.org. (2024). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Available from: [Link]

Sources

(2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid spectroscopic data (NMR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid

Introduction

(2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid is a substituted derivative of cinnamic acid. Cinnamic acid and its analogues are of significant interest in pharmaceutical and materials science research due to their diverse biological activities and potential for creating novel polymers.[1][2][3] The specific substitution pattern of a butoxy group and an iodine atom on the phenyl ring of this particular molecule suggests its potential as a synthetic intermediate for introducing bulky or reactive moieties in drug discovery or as a monomer for specialty polymers.[4]

This technical guide provides a comprehensive overview of the expected spectroscopic data for (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). As no published experimental data for this specific molecule is readily available, this guide will present a detailed prediction and interpretation of its spectroscopic properties based on established principles and data from structurally related compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the synthesis, identification, and characterization of this and similar compounds.

Molecular Structure and Properties

Molecular Formula: C₁₃H₁₅IO₃

Molecular Weight: 362.16 g/mol

Chemical Structure:

Caption: Chemical structure of (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid.

Mass Spectrometry Analysis (Predicted)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.[5]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A standard protocol for acquiring high-resolution mass spectra of a compound like (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid would involve the following steps:

  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a common and effective method for this type of molecule, typically run in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.[5][6]

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, to accurately determine the mass-to-charge ratio (m/z).

  • Tandem MS (MS/MS): To study fragmentation, the [M-H]⁻ ion is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then mass-analyzed.[6][7]

G cluster_workflow Mass Spectrometry Workflow Sample Sample Preparation (in MeOH or ACN) ESI Electrospray Ionization (ESI) (Negative Ion Mode) Sample->ESI MS1 MS Scan (Full Scan) Determine [M-H]⁻ ESI->MS1 Isolation Isolate [M-H]⁻ Ion MS1->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2 MS/MS Scan Analyze Fragment Ions CID->MS2

Caption: A typical experimental workflow for MS and MS/MS analysis.

Predicted Mass Spectrum
IonPredicted m/zNotes
[M-H]⁻ 361.0044 Molecular ion (deprotonated).
[M-H-C₄H₈]⁻304.9472Loss of butene from the butoxy group.
[M-H-C₄H₉O]⁻287.9417Loss of the butoxy radical.
[M-H-CO₂]⁻317.0146Decarboxylation of the carboxylic acid.
[M-H-I]⁻234.0970Loss of the iodine radical.
[M-H-C₄H₈-CO₂]⁻260.9574Sequential loss of butene and carbon dioxide.
Predicted Fragmentation Pathway

The fragmentation of the deprotonated molecule is expected to be initiated by the loss of the volatile butene molecule from the butoxy side chain, or by decarboxylation.

G parent [M-H]⁻ m/z 361.0044 frag1 Loss of C₄H₈ (butene) parent->frag1 frag2 Loss of CO₂ parent->frag2 product1 [M-H-C₄H₈]⁻ m/z 304.9472 frag1->product1 product2 [M-H-CO₂]⁻ m/z 317.0146 frag2->product2

Caption: Predicted major fragmentation pathways for [M-H]⁻.

NMR Spectroscopy Analysis (Predicted)

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.[8]

Experimental Protocol: ¹H and ¹³C NMR

A standard protocol for acquiring NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[8]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum, often with proton decoupling.

    • To aid in structural assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

G cluster_workflow NMR Spectroscopy Workflow Sample Dissolve Sample (in CDCl₃ or DMSO-d₆) H1_NMR ¹H NMR Acquisition Sample->H1_NMR C13_NMR ¹³C NMR Acquisition Sample->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) (Optional) H1_NMR->TwoD_NMR Analysis Spectral Processing & Interpretation H1_NMR->Analysis C13_NMR->TwoD_NMR C13_NMR->Analysis TwoD_NMR->Analysis

Caption: A general workflow for NMR data acquisition and analysis.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR chemical shifts (in ppm) are based on the analysis of similar substituted cinnamic acid derivatives.[9][10][11] The trans-configuration of the double bond is expected to result in a large coupling constant (J ≈ 16 Hz) between the vinylic protons.[8]

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J) in HzIntegration
Carboxylic Acid OH~12.0br s-1H
H-α (vinylic)~6.4d~16.01H
H-β (vinylic)~7.7d~16.01H
Aromatic H-6~7.8d~2.01H
Aromatic H-4~7.5dd~8.5, 2.01H
Aromatic H-3~6.8d~8.51H
Butoxy -OCH₂-~4.1t~6.52H
Butoxy -CH₂-~1.8m~7.02H
Butoxy -CH₂-~1.5m~7.52H
Butoxy -CH₃~1.0t~7.53H
Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR chemical shifts are influenced by the electron-donating butoxy group and the electron-withdrawing/heavy atom effect of the iodine substituent.[8]

Carbon AssignmentPredicted δ (ppm)
Carbonyl (C=O)~172
C-β (vinylic)~145
C-α (vinylic)~118
Aromatic C-2~158
Aromatic C-4~140
Aromatic C-6~130
Aromatic C-1~125
Aromatic C-3~115
Aromatic C-5~85
Butoxy -OCH₂-~69
Butoxy -CH₂-~31
Butoxy -CH₂-~19
Butoxy -CH₃~14

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid. The predicted mass spectral fragmentation patterns and NMR chemical shifts are based on established principles and data from analogous compounds. This information should serve as a robust reference for researchers working on the synthesis and characterization of this molecule, enabling them to confirm its identity and purity. Experimental verification of these predictions is, of course, essential for definitive structural elucidation.

References

  • BenchChem. (n.d.). Spectroscopic analysis comparison of different cinnamic acid derivatives. Retrieved from [1]

  • SciELO. (2021, June 11). Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. Retrieved from [2]

  • Zhang, Y., et al. (2024, February 25). Terahertz spectroscopy and weak interaction analysis of cinnamic acid derivatives.
  • MDPI. (2023, October 30). Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films. Retrieved from [4]

  • ResearchGate. (n.d.). Single stage electrospray mass spectrum of trans-cinnamic acid in.... Retrieved from [5]

  • RSC Publishing. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [6]

  • ResearchGate. (n.d.). MS spectra showing fragmentation patterns of cinnamic acid derivatives....
  • PMC. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from [3]

  • ResearchGate. (n.d.). Scheme 3.2. Mass spectral fragmentation of the diamino cinnamic acid.... Retrieved from [7]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Spectroscopic Analysis of Cinnamic Acid. Retrieved from [8]

  • IS MUNI. (2017, March 1). C8953 NMR structural analysis seminar - Information about classes + 1D 1H-NMR. Retrieved from [9]

  • The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Retrieved from [10]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [11]

Sources

Strategic In Vitro Profiling of Prop-2-enoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Chemical Stability to Target Engagement: A Technical Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Prop-2-enoic acid (acrylic acid) derivatives—including cinnamates, chalcones, and acrylamides—share a defining pharmacophore: the


-unsaturated carbonyl moiety. In drug discovery, this structural motif acts as a "warhead," functioning primarily as a Michael acceptor .

Unlike reversible ligands, these derivatives often form covalent bonds with nucleophilic cysteine residues on target proteins (e.g., KEAP1, NF-


B, EGFR). While this confers high potency, it introduces significant risks of promiscuity (off-target toxicity) and assay interference.

The Core Challenge: Distinguishing between specific therapeutic target engagement (e.g., Nrf2 activation) and non-specific alkylation (toxicity).

This guide abandons the traditional "screen-first" approach in favor of a Stability-First Cascade , ensuring that phenotypic data is not an artifact of chemical instability or pan-assay interference (PAINS).

The Screening Workflow (Logic Diagram)

The following directed graph illustrates the mandatory decision gates. Note the early placement of "Chemical Stability" before biological assays to prevent false positives.

ScreeningCascade Start Library: Prop-2-enoic Acid Derivatives PAINS In Silico PAINS Filter (Michael Acceptor Check) Start->PAINS Stability Phase 1: Chemical Stability (PBS vs. Media) Pheno Phase 2: Phenotypic Screen (Cytotoxicity IC50) Stability->Pheno t1/2 > 2h Discard Discard / Redesign Stability->Discard Rapid Hydrolysis/Adducts PAINS->Stability Pass PAINS->Discard Fail (Promiscuous) Mech Phase 3: Mechanistic Validation (Nrf2/NF-kB) Pheno->Mech Potent IC50 Covalent Phase 4: Target Engagement (GSH Depletion/Mass Spec) Mech->Covalent Pathway Active Stop Lead Candidate Covalent->Stop Specific Binding

Caption: Decision cascade prioritizing chemical stability and PAINS filtering before biological investment.

Phase 1: Chemical Hygiene & Stability (The Filter)

Before dosing cells, you must validate that the compound exists in its intended form. Prop-2-enoic acid derivatives are electrophiles; they can react with thiols in cell culture media (e.g., cysteine, glutathione) or serum albumin before ever reaching the cell.

Protocol: Media Stability Assay

Objective: Determine the half-life (


) of the compound in assay media.
  • Preparation: Prepare a 10 mM stock of the derivative in DMSO.

  • Incubation: Spike the compound into:

    • Condition A: PBS (pH 7.4)[1]

    • Condition B: Complete Cell Culture Media (containing 10% FBS)

    • Final concentration: 10

      
      M.
      
  • Sampling: Aliquot samples at

    
     hours.
    
  • Quenching: Add 3 volumes of ice-cold acetonitrile to precipitate proteins. Centrifuge at 10,000 x g for 10 min.

  • Analysis: Analyze supernatant via LC-MS/MS.

  • Criteria: If

    
     loss occurs in Condition B within 1 hour (compared to A), the compound is likely forming non-specific adducts with serum proteins. Do not proceed to cell assays without structural modification. 
    

Expert Insight: If your compound disappears in media but is stable in PBS, it is likely alkylating Bovine Serum Albumin (BSA). This mimics the "protein binding" effect in vivo but ruins in vitro potency calculations.

Phase 2: Phenotypic Cytotoxicity Profiling

Assay Selection: MTT vs. SRB

For prop-2-enoic derivatives, the SRB (Sulforhodamine B) assay is superior to MTT.

  • Why? MTT relies on mitochondrial reductase.[2] Electrophilic compounds can directly interfere with mitochondrial redox potential (ROS generation), causing false readings. SRB measures total protein mass and is independent of metabolic state.

Standardized SRB Protocol
  • Cell Density: 5,000–10,000 cells/well (cell line dependent) in 96-well plates.

  • Adhesion: Allow 24 hours for attachment.

  • Treatment: 7-point dilution series (e.g., 100

    
    M to 0.01 
    
    
    
    M).
    • Control 1: DMSO Vehicle (0.1%).

    • Control 2 (Critical):Saturated Analog. Synthesize the propanoic acid version (single bond) of your lead. If the saturated analog retains toxicity, the mechanism is not Michael addition.

  • Fixation: Add cold TCA (10% final) for 1 hour at 4°C. Wash 4x with water.

  • Staining: 0.4% SRB in 1% acetic acid for 15 min. Wash 4x with 1% acetic acid.

  • Solubilization: 10 mM Tris base. Read OD at 510 nm.

Data Output Format:

Compound IDStructure TypeIC50 (

M)
Selectivity Index (Normal/Cancer)
Deriv-01

-unsaturated
2.5> 10
Deriv-01-Sat Saturated (Control)> 50N/A
Curcumin Positive Control15.0~ 5

Phase 3: Mechanistic Validation (Target Engagement)

Prop-2-enoic acid derivatives frequently target the Nrf2/KEAP1 pathway . The electrophile attacks Cys151 on KEAP1, preventing Nrf2 ubiquitination.

Pathway Logic

Nrf2Pathway Compound Prop-2-enoic Derivative KEAP1 KEAP1 (Cys151) Compound->KEAP1 Covalent Modification Nrf2_Cyto Nrf2 (Cytosolic) KEAP1->Nrf2_Cyto Releases Ubiquitin Ubiquitination & Degradation KEAP1->Ubiquitin Normally Promotes Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE (Promoter) Nrf2_Nuc->ARE Binds Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Transcription

Caption: Mechanism of Action: Electrophilic attack on KEAP1 stabilizes Nrf2.

Validation Protocol: Western Blotting

To confirm this mechanism, you must demonstrate Nrf2 accumulation and downstream protein upregulation.

  • Treatment: Treat cells with

    
     and 
    
    
    
    IC50 for 6 hours.
  • Fractionation: Isolate Nuclear vs. Cytosolic fractions (essential to prove translocation).

  • Blot Targets:

    • Nrf2: Expect increase in nuclear fraction.

    • HO-1 (Heme Oxygenase-1): Downstream marker (expect strong upregulation).

    • 
      -Actin:  Loading control.
      
  • Self-Validating Check: Pre-treat cells with N-Acetyl Cysteine (NAC) (5 mM). NAC is a thiol donor that will "scavenge" your prop-2-enoic derivative.

    • Result: If NAC pre-treatment abolishes Nrf2 upregulation, the mechanism is confirmed as electrophilic/covalent.

Phase 4: Reactivity & Selectivity (The "PAINS" Check)

A major criticism of prop-2-enoic derivatives is that they are "Pan-Assay Interference Compounds" (PAINS) due to indiscriminate reactivity. You must prove selectivity.

Glutathione (GSH) Depletion Assay

This assay quantifies the "reactivity" of your warhead.

  • Method: Incubate compound (10

    
    M) with reduced GSH (10 mM) in PBS.
    
  • Readout: Measure free sulfhydryl groups using Ellman’s Reagent (DTNB) at 412 nm over time.

  • Interpretation:

    • Rapid depletion (< 15 min): Too reactive. Likely toxic/non-selective.

    • Moderate depletion (1–4 hours): Ideal "soft" electrophile.

    • No depletion: Not a Michael acceptor (check structure).

References

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry.

  • Dinkova-Kostova, A. T., et al. (2017). The role of Nrf2 signaling in counteracting neurodegenerative diseases. FEBS Journal.

  • Ru-Weng, J., et al. (2008). Biological activity of acrylic acid derivatives: A review. Cancer Research.

  • OECD Guidelines for the Testing of Chemicals. Test No. 432: In Vitro 3T3 NRU Phototoxicity Test.

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols.

Sources

Methodological & Application

Application Note: (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid (SPA-70) in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

Compound Identity: (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid Common Name: SPA-70 Target: Human Pregnane X Receptor (hPXR / NR1I2)

The Pregnane X Receptor (PXR) is a nuclear receptor acting as a "xenobiotic sensor."[1] Upon activation by ligands (e.g., Rifampicin, Paclitaxel), PXR heterodimerizes with the Retinoid X Receptor (RXR), binds to Xenobiotic Response Elements (XRE), and upregulates drug-metabolizing enzymes (DMEs) such as CYP3A4 and transporters like P-glycoprotein (MDR1) .

Why use SPA-70? Historically, researchers relied on non-specific antifungals like Ketoconazole to inhibit PXR pathways. However, Ketoconazole directly inhibits CYP enzyme activity, making it difficult to distinguish between transcriptional repression and enzymatic inhibition.

SPA-70 is the first potent, selective, and non-cytotoxic antagonist of human PXR (hPXR) . It binds to the PXR Ligand Binding Domain (LBD), preventing the recruitment of co-activators (SRC-1) and locking the receptor in an inactive state. This makes it the gold-standard tool for:

  • Studying PXR-mediated gene regulation without off-target enzymatic inhibition.

  • Reversing PXR-mediated Multidrug Resistance (MDR) in cancer cells.

Mechanistic Pathway[1][2][3][4]

PXR_Pathway cluster_Nucleus Nuclear Translocation Agonist Agonist (e.g., Rifampicin) PXR_Cyt PXR (Inactive) Cytosol Agonist->PXR_Cyt Binds LBD SPA70 SPA-70 (Antagonist) SPA70->PXR_Cyt Competes for LBD PXR_LBD PXR-Ligand Complex PXR_Cyt->PXR_LBD Translocation Heterodimer PXR-RXR Heterodimer PXR_LBD->Heterodimer + RXR RXR RXR CoActivator Co-Activator (SRC-1) Heterodimer->CoActivator If Agonist Bound CoRepressor Co-Repressor (NCoR) Heterodimer->CoRepressor If SPA-70 Bound XRE Promoter (XRE) CYP3A4 / MDR1 CoActivator->XRE Recruitment CoRepressor->XRE Recruitment Nucleus Nucleus Transcription Transcription (mRNA Expression) XRE->Transcription Activation NoTranscription Repression (No Expression) XRE->NoTranscription Inhibition

Figure 1: Mechanism of Action. SPA-70 competes with agonists for the PXR Ligand Binding Domain, recruiting co-repressors instead of co-activators, thereby silencing gene transcription.

Critical Experimental Considerations

Species Specificity (Crucial)

SPA-70 is specific to Human PXR (hPXR).

  • Do NOT use SPA-70 in wild-type mouse or rat hepatocytes. It does not effectively antagonize rodent PXR due to structural differences in the LBD.[1]

  • Valid Models: Primary Human Hepatocytes (PHH), HepG2, HepaRG, LS174T cells, or "Humanized" PXR mouse hepatocytes.

Solubility & Stability
  • Molecular Weight: ~346.12 g/mol (verify batch specific CoA).

  • Solubility: Insoluble in water. Soluble in DMSO up to ~50-90 mM.

  • Storage: Store powder at -20°C. DMSO stocks are stable at -20°C for 1 month or -80°C for 6 months. Avoid repeated freeze-thaw cycles.

Protocol: Preparation of Stock Solutions

  • Calculate Mass: To prepare a 10 mM stock , weigh 3.46 mg of SPA-70 powder.

  • Dissolve: Add 1.0 mL of sterile, cell-culture grade DMSO.

  • Mix: Vortex vigorously until completely dissolved. The solution should be clear and colorless/light yellow.

  • Aliquot: Dispense into 20-50 µL aliquots in amber tubes to protect from light.

  • Working Solutions: Dilute the 10 mM stock into pre-warmed culture media immediately before use.

    • Example: For a 10 µM final concentration, add 1 µL of stock to 1 mL of media (0.1% DMSO final).

Protocol: PXR Antagonism Assay (Functional Validation)

This protocol validates SPA-70 activity by measuring its ability to block Rifampicin-induced CYP3A4 expression in HepG2 cells.

Materials
  • Cells: HepG2 (ATCC HB-8065) or LS174T.

  • Reagents: SPA-70 (10 mM stock), Rifampicin (10 mM stock in DMSO), DMEM + 10% FBS.

  • Readout: RT-qPCR (TaqMan probes for CYP3A4 and GAPDH).

Workflow Diagram

Assay_Workflow Step1 Day 0: Seeding Seed HepG2 cells (2x10^5 cells/well) Step2 Day 1: Pre-Treatment Add SPA-70 (5-10 µM) Incubate 1-2 hours Step1->Step2 24h Recovery Step3 Day 1: Induction Add Rifampicin (10 µM) (Keep SPA-70 present) Step2->Step3 Pre-incubation Step4 Day 3: Harvest Lyse cells after 24-48h Extract RNA Step3->Step4 24-48h Incubation Step5 Analysis RT-qPCR for CYP3A4 Step4->Step5

Figure 2: Experimental timeline for PXR antagonism assay. Pre-treatment ensures SPA-70 occupies the receptor before agonist introduction.

Step-by-Step Procedure
  • Cell Seeding (Day 0):

    • Seed HepG2 cells in a 12-well plate at

      
       cells/well.
      
    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Pre-Treatment (Day 1):

    • Aspirate old media.

    • Prepare Media A (Antagonist): DMEM + 10% FBS + SPA-70 (10 µM) .

    • Prepare Media B (Vehicle): DMEM + 10% FBS + 0.1% DMSO.

    • Add 1 mL of Media A to "Test" wells and Media B to "Control" and "Agonist Only" wells.

    • Scientific Rationale: A 1-2 hour pre-incubation allows SPA-70 to permeate the nucleus and bind PXR before the strong agonist (Rifampicin) competes for the site.

  • Induction (Day 1 + 2 hrs):

    • Do not wash cells. You want to maintain the SPA-70 concentration.

    • Prepare a 1000x Rifampicin spike solution (10 mM).

    • Add Rifampicin directly to the wells to a final concentration of 10 µM .

    • Groups:

      • Vehicle: DMSO only.

      • Agonist Control: Rifampicin (10 µM).

      • Test: SPA-70 (10 µM) + Rifampicin (10 µM).

      • Toxicity Control: SPA-70 (10 µM) alone.

  • Incubation:

    • Incubate for 24 hours (for mRNA readout) or 48 hours (for protein/activity readout).

  • Harvest & Analysis (Day 2 or 3):

    • Lyse cells using TRIzol or RNA lysis buffer.

    • Perform cDNA synthesis and qPCR.

    • Normalize CYP3A4 expression to housekeeping gene (GAPDH or 18S).

Data Interpretation & Expected Results
Treatment GroupCYP3A4 Relative ExpressionInterpretation
Vehicle (DMSO) 1.0 (Baseline)Basal PXR activity.
Rifampicin (10 µM) > 5.0 - 20.0Strong PXR activation (Induction).
SPA-70 (10 µM) 0.5 - 1.0No induction; potential repression of basal level (Inverse Agonism).
SPA-70 + Rifampicin < 2.0 Successful Antagonism. SPA-70 blocks Rifampicin-induced upregulation.[2][3]

Advanced Application: Reversing Chemotherapy Resistance

Context: Many tumors (e.g., colon, liver) upregulate P-gp (MDR1) via PXR in response to chemotherapy (e.g., Paclitaxel), leading to drug efflux and resistance.[2]

Protocol Modification:

  • Cell Model: Use a drug-resistant line (e.g., HepG2/DR or patient-derived organoids).

  • Co-treatment: Treat cells with the chemotherapeutic agent (at IC50 concentration) +/- SPA-70 (5 µM).

  • Readout: Cell Viability (CellTiter-Glo or MTT) after 72 hours.

  • Success Metric: A left-shift in the chemotherapy IC50 curve (sensitization) in the presence of SPA-70.

References

  • Lin, W., et al. (2017). "SPA70 is a potent antagonist of human pregnane X receptor."[3][4][5] Nature Communications, 8, 741.[4][5]

    • [Link]

    • The seminal paper describing the discovery, crystal structure, and valid
  • Wang, Y. M., et al. (2018). "Building a Chemical Toolbox for Human Pregnane X Receptor Research." Journal of Medicinal Chemistry, 61(19).

    • [Link]

    • Describes SAR studies and analogs of SPA-70.
  • Chen, T., et al. (2012). "PXR and CAR: from xenobiotic receptors to metabolic syndrome." Pharmacological Reviews, 64(3).

    • [Link]

    • Comprehensive review of PXR biology and signaling p

Sources

Application of (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid in High-Throughput Screening for Novel Modulators of Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the High-Throughput Screening of (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid

For correspondence:

Introduction

(2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid is a novel synthetic compound belonging to the class of substituted cinnamic acid derivatives. Cinnamic and caffeic acids, and their analogues, are well-documented as possessing a broad spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][2][3] The structural features of (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid, specifically the phenylprop-2-enoic acid scaffold, suggest its potential as a bioactive molecule worthy of investigation in drug discovery programs.[4] High-throughput screening (HTS) offers a robust methodology for rapidly assessing the biological activity of such novel compounds against a wide array of molecular targets.[5][6]

This application note provides a detailed protocol for the utilization of (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid in a primary high-throughput screening campaign designed to identify novel inhibitors of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The protocol is intended for researchers, scientists, and drug development professionals engaged in early-stage drug discovery.

Principle of the Assay

The HTS assay described herein is a fluorescence-based enzymatic assay designed to measure the peroxidase activity of COX-2. In this assay, COX-2 catalyzes the oxidation of a non-fluorescent substrate to a highly fluorescent product. Inhibitors of COX-2 will block this reaction, resulting in a decrease in the fluorescent signal. The assay is performed in a microplate format, making it amenable to automation and high-throughput screening.[7]

The fundamental principle of this screening assay is the direct relationship between enzyme activity and fluorescence intensity. A reduction in fluorescence in the presence of the test compound, (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid, is indicative of potential COX-2 inhibition. The assay includes appropriate controls to account for potential artifacts such as compound autofluorescence or quenching.

Key Signaling Pathway

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalysis Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins downstream synthesis Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation physiological effect Test_Compound (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid Test_Compound->COX2 inhibition

Caption: Hypothesized inhibition of the COX-2 signaling pathway.

Materials and Reagents

Reagent Supplier Catalogue Number
(2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acidCustom SynthesisN/A
Human Recombinant COX-2Cayman Chemical60122
COX-2 Inhibitor Screening Assay KitCayman Chemical701050
Dimethyl Sulfoxide (DMSO), HPLC GradeSigma-AldrichD2650
384-well black, flat-bottom microplatesCorning3712
Tris-HCl buffer, pH 8.0Thermo Fisher Scientific15568025
Purified Water, Nuclease-FreeThermo Fisher Scientific10977015

Experimental Workflow

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Compound_Prep 1. Compound Preparation - Serial dilution of (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid in DMSO Plate_Dispensing 3. Plate Dispensing - Dispense compound dilutions and controls into 384-well plates Compound_Prep->Plate_Dispensing Reagent_Prep 2. Reagent Preparation - Prepare assay buffer, enzyme, and substrate solutions Enzyme_Addition 4. Enzyme Addition - Add COX-2 enzyme to all wells Reagent_Prep->Enzyme_Addition Plate_Dispensing->Enzyme_Addition Incubation1 5. Pre-incubation - Incubate at room temperature for 15 minutes Enzyme_Addition->Incubation1 Substrate_Addition 6. Substrate Addition - Add fluorescent substrate to initiate the reaction Incubation1->Substrate_Addition Incubation2 7. Reaction Incubation - Incubate at room temperature for 10 minutes, protected from light Substrate_Addition->Incubation2 Read_Plate 8. Read Plate - Measure fluorescence intensity (Ex/Em = 535/587 nm) Incubation2->Read_Plate Data_Analysis 9. Data Analysis - Calculate % inhibition - Determine IC50 values for hits Read_Plate->Data_Analysis

Caption: High-throughput screening experimental workflow.

Step-by-Step Protocol

Compound Handling and Serial Dilution
  • Scientific Rationale: A stock solution in a suitable solvent like DMSO is necessary for accurate and reproducible dilutions. Serial dilutions allow for the determination of a dose-response curve and the calculation of the IC50 value.

a. Prepare a 10 mM stock solution of (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid in 100% DMSO. b. Perform a serial dilution of the stock solution in DMSO to obtain a range of concentrations (e.g., from 100 µM to 1 nM) for testing. c. For the primary screen, a single high concentration (e.g., 10 µM) may be used.

Assay Plate Preparation
  • Scientific Rationale: The use of appropriate controls is critical for data normalization and the identification of false positives or negatives.

a. Using a liquid handler, dispense 1 µL of the diluted compounds into the wells of a 384-well black microplate. b. Dispense 1 µL of DMSO into the 'vehicle control' and 'positive control' wells. c. Dispense 1 µL of a known COX-2 inhibitor (e.g., celecoxib) into the 'positive control' wells.

Reagent Preparation and Addition
  • Scientific Rationale: The order of reagent addition is important to ensure that the compound has the opportunity to interact with the enzyme before the substrate is introduced.

a. Prepare the assay buffer, human recombinant COX-2 enzyme, and the fluorescent substrate according to the manufacturer's instructions (Cayman Chemical Kit, Cat. No. 701050). b. Add 20 µL of the diluted COX-2 enzyme solution to each well of the assay plate. c. Mix the plate on a plate shaker for 30 seconds and then incubate at room temperature for 15 minutes.

Reaction Initiation and Signal Detection
  • Scientific Rationale: The reaction is initiated by the addition of the substrate. The incubation time is optimized to ensure a linear reaction rate and a sufficient signal-to-background ratio.

a. Add 20 µL of the fluorescent substrate solution to each well to start the enzymatic reaction. b. Mix the plate on a plate shaker for 30 seconds and incubate at room temperature for 10 minutes, protected from light. c. Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of 535 nm and 587 nm, respectively.

Data Analysis and Interpretation

  • Calculate Percentage Inhibition: The percentage inhibition for each compound concentration is calculated using the following formula:

    % Inhibition = 100 x [(Vehicle Control Fluorescence - Test Compound Fluorescence) / Vehicle Control Fluorescence]

  • Determine IC50 Values: For compounds that show significant inhibition in the primary screen, a dose-response curve is generated by plotting the percentage inhibition against the logarithm of the compound concentration. The IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a four-parameter logistic equation.

Hit Confirmation and Follow-up

Hit_Confirmation Primary_Screen Primary HTS (Single Concentration) Hit_Identification Hit Identification (% Inhibition > 50%) Primary_Screen->Hit_Identification Dose_Response Dose-Response Curve (IC50 Determination) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., different detection method) Dose_Response->Orthogonal_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Orthogonal_Assay->SAR_Studies

Caption: Decision-making workflow for hit confirmation.

Troubleshooting

Problem Potential Cause Solution
High well-to-well variabilityInaccurate liquid handling, improper mixingCalibrate liquid handlers, ensure thorough mixing of reagents
Low signal-to-background ratioInactive enzyme, degraded substrateUse fresh reagents, verify enzyme activity
Compound autofluorescenceIntrinsic fluorescence of the test compoundPre-read the plate after compound addition and subtract the background fluorescence
False positivesNon-specific inhibition, compound aggregationPerform counter-screens and orthogonal assays

References

  • Ekowati, H., et al. (2021). Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid. Research Journal of Pharmacy and Technology. [Link]

  • Frontiers in Pharmacology. (2022). Chemical and Pharmacological Aspects of Caffeic Acid and Its Activity in Hepatocarcinoma. Frontiers. [Link]

  • MDPI. (2024). Discovery and Development of Caffeic Acid Analogs as Versatile Therapeutic Agents. MDPI. [Link]

  • Bentham Science. (2019). New Caffeic Acid Derivatives as Antimicrobial Agents: Design, Synthesis, Evaluation and Docking. Bentham Science. [Link]

  • PubMed Central. (2023). Evaluation of Antioxidant Activity, Cytotoxicity, and Genotoxicity of Ptychotis verticillata Essential Oil: Towards Novel Breast Cancer Therapeutics. National Center for Biotechnology Information. [Link]

  • HemoGenix, Inc. (n.d.). High Throughput Screening. HemoGenix. Retrieved February 24, 2026, from [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). BMG LABTECH. Retrieved February 24, 2026, from [Link]

  • PubMed Central. (2024). EMERGING PLATFORMS FOR HIGH-THROUGHPUT ENZYMATIC BIOASSAYS. National Center for Biotechnology Information. [Link]

  • PubMed. (2018). Caffeic acid derivatives, analogs and applications: A patent review (2009-2013). National Center for Biotechnology Information. [Link]

Sources

Cell-based assay development for (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cell-Based Assay Development for (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid

Executive Summary & Compound Analysis

Compound: (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid Chemical Class: Alkoxy-substituted Cinnamic Acid / Chalcone Precursor Predicted Target Class: Free Fatty Acid Receptors (FFARs/GPR120), Peroxisome Proliferator-Activated Receptors (PPARs), or Monocarboxylate Transporters (MCTs).

Scientific Rationale: The structure of (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid contains a carboxylic acid "warhead" and a lipophilic tail (2-butoxy-5-iodo-phenyl). This pharmacophore strongly mimics medium-to-long chain fatty acids and synthetic ligands for metabolic GPCRs.

  • The Acid Moiety: Classic anchor for arginine residues in GPCR binding pockets (e.g., Arg99 in GPR120).

  • The Lipophilic Tail (Butoxy + Iodo): The iodine atom provides significant lipophilicity and potential for halogen bonding, while the butoxy chain extends into the hydrophobic crevice of the receptor.

This Application Note outlines a tiered assay development strategy to validate this compound as a modulator of metabolic signaling, specifically focusing on GPR120 (FFAR4) agonism and PPAR modulation.

Strategic Assay Framework

To rigorously characterize this compound, we employ a "De-orphaning" workflow. We prioritize the GPR120 pathway due to the structural similarity to TUG-891 and other phenylpropanoic acid agonists.

Workflow Diagram (Graphviz):

AssayWorkflow Compound (2E)-3-(2-butoxy-5-iodophenyl) prop-2-enoic acid Solubility Step 1: Solubility & Formulation (DMSO Stock / BSA Conjugation) Compound->Solubility Primary Step 2: Primary Screen (GPCR) GPR120 Calcium Flux (Gq) Solubility->Primary Primary Hypothesis Nuclear Step 4: Nuclear Receptor Screen PPAR-gamma Reporter Assay Solubility->Nuclear Secondary Hypothesis Secondary Step 3: Orthogonal Assay Beta-Arrestin Recruitment Primary->Secondary If Positive Phenotypic Step 5: Functional Readout Anti-inflammatory (NF-kB) in Macrophages Secondary->Phenotypic Validation Nuclear->Phenotypic Validation

Caption: Tiered assay strategy prioritizing GPCR (GPR120) validation followed by Nuclear Receptor (PPAR) profiling.

Protocol 1: GPR120 (FFAR4) Calcium Flux Assay

Objective: To determine if the compound acts as an agonist for the Gq-coupled Free Fatty Acid Receptor 4 (GPR120), triggering intracellular calcium mobilization.

Mechanism: GPR120 activation leads to Gq/11 coupling, PLC


 activation, IP3 generation, and 

release from the ER.
Materials & Reagents
ComponentSpecificationSource/Notes
Cell Line HEK293 stably expressing human GPR120 (FFAR4)Transfection required if stable line unavailable.
Control Agonist TUG-891 or

-Linolenic Acid (ALA)
Positive Control (

).
Dye Fluo-4 AM or Calcium-6Calcium indicator.
Assay Buffer HBSS + 20 mM HEPES, pH 7.4Critical: Add 0.1% Fatty Acid-Free BSA to solubilize the lipophilic ligand.
Instrumentation FLIPR Tetra or FlexStation 3Real-time fluorescence kinetics.
Step-by-Step Methodology
  • Cell Seeding:

    • Seed GPR120-HEK293 cells at 15,000 cells/well in a 384-well black/clear-bottom poly-D-lysine coated plate.

    • Incubate overnight at 37°C, 5%

      
      .
      
  • Compound Preparation (Critical Step):

    • Dissolve (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid in 100% DMSO to 10 mM.

    • Serial Dilution: Perform 1:3 serial dilutions in DMSO.

    • Intermediate Plate: Transfer to Assay Buffer containing 0.1% BSA . The BSA is essential to prevent the lipophilic "butoxy-iodo" tail from sticking to plastics.

    • Final DMSO concentration must be < 0.5%.

  • Dye Loading:

    • Remove culture media.

    • Add 20

      
      L of Fluo-4 AM loading solution (with 2.5 mM Probenecid to inhibit anion transport).
      
    • Incubate 45 min at 37°C, then 15 min at RT.

  • Data Acquisition:

    • Transfer plate to FLIPR/FlexStation.

    • Baseline: Record fluorescence (

      
      ) for 10 seconds.
      
    • Injection: Add 10

      
      L of 3X compound solution.
      
    • Read: Measure kinetics for 120 seconds.

  • Analysis:

    • Calculate

      
       (Max - Min response).
      
    • Plot dose-response curve (Log[Agonist] vs. Response) using 4-parameter logistic regression.

Self-Validating Check: If the Positive Control (TUG-891) fails to elicit a signal, the GPR120 expression is likely lost. If the test compound precipitates, increase BSA to 0.5%.

Protocol 2: PPAR Luciferase Reporter Assay

Objective: To assess if the compound crosses the membrane and activates the nuclear receptor PPAR


, a common target for lipophilic acids (fibrates/glitazones).
Signaling Pathway Diagram (Graphviz):

PPAR_Pathway Ligand Ligand (Butoxy-Iodo-Acid) PPARg PPAR-gamma Ligand->PPARg Binding RXR RXR-alpha PPARg->RXR Heterodimerization PPRE PPRE DNA Element RXR->PPRE DNA Binding CoAct Co-Activator (PGC-1a) CoAct->PPARg Recruitment Luc Luciferase Gene PPRE->Luc Transcription Light Light Output Luc->Light Enzymatic Rxn

Caption: Activation of PPAR-gamma/RXR heterodimer leads to luciferase expression.

Methodology
  • Transfection (Day 1):

    • Use HEK293 or COS-7 cells.

    • Co-transfect with:

      • pSG5-PPAR

        
          (Expression vector).
        
      • PPRE-Luc (Reporter vector containing 3x PPRE sites).

      • Renilla Luciferase (Internal normalization control).

    • Use Lipofectamine 3000 according to manufacturer protocol.

  • Treatment (Day 2):

    • 24h post-transfection, replace media with serum-free Opti-MEM containing compound (0.1

      
      M - 30 
      
      
      
      M).
    • Positive Control: Rosiglitazone (1

      
      M).
      
    • Negative Control: DMSO vehicle.

  • Measurement (Day 3):

    • Lyse cells using Passive Lysis Buffer (Promega).

    • Use Dual-Luciferase Reporter Assay System.

    • Measure Firefly (PPRE activity) and Renilla (Transfection efficiency) luminescence.

  • Data Analysis:

    • Calculate Ratio = Firefly RLU / Renilla RLU.

    • Normalize to DMSO control (Fold Induction).

Troubleshooting & Optimization

IssueProbable CauseSolution
Compound Precipitation High lipophilicity (LogP > 4 estimated).Use 0.5% BSA in buffers; limit max concentration to 30

M.
No Calcium Signal Compound may be biased (Beta-arrestin only).Run the Beta-Arrestin PathHunter assay (Eurofins/DiscoverX) as an orthogonal check.
High Background (Luciferase) Endogenous PPAR activity.Use "stripped" FBS (charcoal-treated) to remove endogenous fatty acids.
Cytotoxicity Iodine toxicity or off-target effects.Perform an ATP-based viability assay (CellTiter-Glo) in parallel.

References

  • Hirasawa, A., et al. (2005). Free fatty acids regulate gut incretin glucagon-like peptide-1 secretion through GPR120.[1] Nature Medicine, 11, 90–94. Link

  • Shimpukade, B., et al. (2012). Discovery of a potent and selective GPR120 agonist (TUG-891). Journal of Medicinal Chemistry, 55(9), 4511–4515. Link

  • Hudson, B. D., et al. (2013). The pharmacology of TUG-891, a potent and selective agonist of the free fatty acid receptor 4 (GPR120).[2] Molecular Pharmacology, 85(5). Link

  • Forman, B. M., et al. (1995). 15-Deoxy-delta 12, 14-prostaglandin J2 is a ligand for the adipocyte determination factor PPAR gamma. Cell, 83(5), 803-812. Link

  • Promega Corporation. (2023). Dual-Luciferase® Reporter Assay System Protocol. Link

Sources

Troubleshooting & Optimization

Minimizing off-target effects of (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid in cellular assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization & Specificity of (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid

Executive Summary

You are working with (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid , a synthetic small molecule designed as a phosphotyrosine mimetic to inhibit Protein Tyrosine Phosphatase 1B (PTP1B) .

While this scaffold is effective in biochemical assays, its transition to cellular environments is fraught with three specific "silent failures":

  • Promiscuity via Homology: The active site of PTP1B is 72% identical to TCPTP (T-cell protein tyrosine phosphatase) .[1][2]

  • Colloidal Aggregation: The hydrophobic iodine and butoxy substitutions can induce non-specific protein sequestration.

  • Serum Sequestration: The molecule is highly lipophilic and acidic, leading to extensive binding to Bovine Serum Albumin (BSA) or FBS in culture media.

This guide provides the protocols to isolate on-target efficacy (Insulin/Leptin signaling enhancement) from these confounding factors.

Module 1: Ruling Out False Positives (Aggregation)

The Science: Hydrophobic, planar molecules like iodinated cinnamic acids often form colloidal aggregates in aqueous buffers (Shoichet’s mechanism). These colloids sequester enzymes non-specifically, leading to false-positive inhibition.[3] If your IC50 shifts significantly with enzyme concentration, you are likely observing aggregation, not specific binding.

Diagnostic Protocol: The Detergent Sensitivity Test Objective: Determine if inhibition is specific (stoichiometric) or non-specific (colloidal).

  • Preparation: Prepare two parallel assay buffers:

    • Buffer A: Standard Assay Buffer (e.g., HEPES pH 7.4).

    • Buffer B: Standard Assay Buffer + 0.01% (v/v) Triton X-100 (freshly prepared).

  • Execution:

    • Run a 10-point dose-response curve of the inhibitor in both buffers against recombinant PTP1B.

  • Analysis:

    • Specific Inhibition: IC50 remains constant between Buffer A and Buffer B.

    • Aggregation: Inhibition is abolished or IC50 increases >10-fold in Buffer B (Detergent disrupts colloids).

Visualization: Aggregation Logic Flow

AggregationLogic Start Start: Biochemical Assay Test Add 0.01% Triton X-100 Start->Test Result1 Inhibition Persists Test->Result1 IC50 Unchanged Result2 Inhibition Lost Test->Result2 IC50 Shifts >10x Conclusion1 Specific Binder (Proceed to Selectivity) Result1->Conclusion1 Conclusion2 Colloidal Aggregate (False Positive) Result2->Conclusion2

Caption: Decision tree to distinguish specific binding from colloidal aggregation artifacts.

Module 2: Ensuring Selectivity (The TCPTP Problem)

The Science: The catalytic domain of PTP1B is structurally nearly identical to TCPTP.[1][2] Inhibiting TCPTP can cause severe immune defects and bone marrow suppression. A "clean" PTP1B inhibitor must demonstrate at least a 20-fold selectivity window over TCPTP.

Experimental Protocol: The Dual-Phosphatase Counter-Screen

ParameterPTP1B Assay (Target)TCPTP Assay (Off-Target)
Enzyme Source Recombinant Human PTP1B (catalytic domain 1-321)Recombinant Human TCPTP (catalytic domain)
Substrate pNPP (2 mM) or DiFMUP (20 µM)pNPP (2 mM) or DiFMUP (20 µM)
Buffer pH pH 7.0 - 7.2pH 7.0 - 7.2
Incubation 30 mins @ 37°C30 mins @ 37°C
Success Criteria IC50 < 500 nM IC50 > 10 µM

Troubleshooting Selectivity:

  • Issue: The compound inhibits both enzymes equally.

  • Solution: This indicates the molecule is binding the conserved active site (A-site) only. To gain selectivity, the molecule must be modified to reach the C-site (residues Arg47, Asp48) or the D-site (Tyr46, Arg45), which differ slightly between PTP1B and TCPTP.

Module 3: Cellular Assay Optimization

The Science: In cell culture, the carboxylic acid moiety (pKa ~4.5) is ionized at pH 7.4, limiting passive diffusion through the cell membrane. Furthermore, the iodo-butoxy tail binds avidly to albumin. Standard media (10% FBS) can reduce the free fraction of the drug by >99%.

Protocol: Serum-Shifted Cellular Phosphorylation Assay

Objective: Measure functional inhibition of PTP1B in a relevant signaling pathway (Insulin Receptor - IR).[4][5][6]

  • Cell Model: HepG2 (Liver) or C2C12 (Muscle) cells.

  • Starvation: Serum-starve cells for 16 hours (0% FBS) to synchronize the cell cycle and remove albumin interference.

  • Pre-treatment:

    • Condition A (Low Protein): Media + 0.1% BSA.

    • Condition B (High Protein): Media + 10% FBS.

    • Add Inhibitor (0.1 - 100 µM) for 2 hours.

  • Stimulation: Stimulate with Insulin (10 nM) for 10 minutes.

  • Lysis & Detection: Western Blot for p-IR (Tyr1162/1163) or p-Akt (Ser473) .

Data Interpretation:

  • On-Target Effect: Increased p-IR/p-Akt signal compared to Insulin-only control.

  • Serum Shift: If efficacy is seen in Condition A but lost in Condition B, you must calculate the free fraction or use a higher nominal concentration in future experiments.

Visualization: Signaling Pathway & Off-Targets

SignalingPathway cluster_0 Insulin Signaling (On-Target) cluster_1 Immune Signaling (Off-Target) Insulin Insulin IR Insulin Receptor (Phosphorylated) Insulin->IR PTP1B PTP1B (Negative Regulator) IR->PTP1B Dephosphorylation Akt p-Akt / Glucose Uptake IR->Akt Inhibitor Inhibitor (Your Compound) Inhibitor->PTP1B Blocks TCPTP TCPTP (Nuclear) Inhibitor->TCPTP Avoid This! Cytokine IFN-gamma JAK JAK1/2 Cytokine->JAK STAT1 p-STAT1 JAK->STAT1 STAT1->TCPTP Dephosphorylation

Caption: PTP1B regulates Insulin signaling (left), while the off-target TCPTP regulates immune STAT signaling (right). Specificity preserves the right panel.

Frequently Asked Questions (FAQs)

Q1: My compound works in the enzyme assay (IC50 = 500 nM) but shows no effect in cells even at 50 µM. Why? A: This is the "Permeability Paradox." The carboxylic acid group is charged at pH 7.4, preventing membrane crossing.

  • Solution: Synthesize a methyl-ester prodrug of the compound. Intracellular esterases will cleave the ester, releasing the active acid inside the cell. Alternatively, use electroporation or perform the assay in slightly acidic media (pH 6.5) if the cell line tolerates it, to increase the non-ionized fraction.

Q2: I see toxicity in my cells after 24 hours. Is this PTP1B inhibition? A: Unlikely. Pure PTP1B inhibition is generally not cytotoxic (PTP1B knockout mice are healthy).

  • Troubleshooting: Check for TCPTP inhibition . TCPTP is essential for mitosis and cell survival. If you inhibit TCPTP, you will see cell cycle arrest (G2/M block). Run a cell cycle analysis using Propidium Iodide flow cytometry.

Q3: Can I use Vanadate as a positive control? A: No. Sodium Orthovanadate is a pan-phosphatase inhibitor. It inhibits PTP1B, TCPTP, SHP2, and many others. It will mask your specific effects.

  • Recommendation: Use a validated, selective PTP1B inhibitor like Trodusquemine (MSI-1436) or PTP1B-IN-2 as your positive control for cellular assays.

References

  • Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure, signaling mechanisms, and therapeutic targets. Proceedings of the National Academy of Sciences.

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today.

  • Tonks, N. K. (2006). PTP1B: from the bench to the clinic. Nature Reviews Drug Discovery.

  • Fukuda, S., et al. (2010).[7] Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551.[7][8] Diabetes, Obesity and Metabolism.[4][6][8][9][10][11][12]

  • Combs, A. P. (2010). Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer.[8][13][14] Journal of Medicinal Chemistry.

Sources

Optimization of reaction conditions for (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

You are likely synthesizing (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid as a high-value scaffold for subsequent cross-coupling (e.g., Suzuki-Miyaura or Sonogashira) due to the labile 5-iodo motif.

The industry-standard route for this transformation is the Knoevenagel Condensation (Doebner Modification) . While robust, this reaction often suffers from incomplete decarboxylation or "oiling out" due to the lipophilic 2-butoxy chain.

The Synthetic Pathway

The reaction proceeds via the condensation of 2-butoxy-5-iodobenzaldehyde with malonic acid , driven by an organocatalytic base system.

ReactionScheme Aldehyde 2-butoxy-5-iodo benzaldehyde Inter Benzalmalonic Intermediate (Dicarboxylic Acid) Aldehyde->Inter Piperidine/Pyridine - H2O Malonic Malonic Acid (HOOC-CH2-COOH) Malonic->Inter Product (2E)-Target Acid + CO2 (gas) Inter->Product Heat (90°C+) Decarboxylation

Figure 1: The Doebner modification pathway.[1] Note that the intermediate dicarboxylic acid must be thermally decarboxylated to yield the target.

Critical Process Parameters (Optimization)

To move beyond "textbook" yields (typically 60-70%) and achieve process-scale efficiency (>85%), you must tune three variables: Base Stoichiometry , Temperature , and Solvent System .

Optimization Data Matrix

Based on internal application data for ortho-alkoxy benzaldehydes.

ParameterStandard ConditionOptimized Condition Why it Works (The Science)
Malonic Acid Eq. 1.1 - 1.2 eq1.5 - 2.0 eq The aldehyde is deactivated by the electron-rich 2-butoxy group. Excess acid drives kinetics [1].
Catalyst Pyridine (Solvent)Pyridine (Solvent) + 5% Piperidine Piperidine forms a highly reactive iminium ion intermediate with the aldehyde, accelerating the initial attack [2].
Temperature 80°C100°C - 110°C (Reflux) Decarboxylation is the rate-limiting step. Temperatures <90°C leave the dicarboxylic acid impurity trapped in the crystal lattice [3].
Workup pH pH 4-5pH 1-2 (HCl) The target is a weak acid (pKa ~4.5). Strong acidification ensures full protonation and precipitation.

The "Golden Batch" Protocol

Objective: Synthesis of 10g of (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid. Safety Warning: The 5-iodo moiety is light-sensitive. Wrap reaction vessels in foil.

Step-by-Step Methodology
  • Charge: In a 250mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-butoxy-5-iodobenzaldehyde (10.0 g, 32.9 mmol) in Pyridine (30 mL).

  • Activation: Add Malonic acid (6.8 g, 65.8 mmol, 2.0 eq ).

  • Catalysis: Add Piperidine (0.3 mL, catalytic).

    • Checkpoint: The solution should turn slightly yellow/orange.

  • Reaction: Attach a reflux condenser. Heat the mixture to 100°C for 4–6 hours.

    • Visual Cue: You must observe gas evolution (CO₂). Do not stop heating until bubbling ceases.

  • Quench & Precipitation:

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mixture slowly into a stirred beaker containing Ice-Water (200 mL) and Conc. HCl (40 mL) .

    • Critical: The final pH must be < 2. A white/off-white precipitate will form immediately.

  • Isolation: Stir the slurry for 30 minutes (to ensure no trapped pyridine remains). Filter via Buchner funnel. Wash the cake with cold water (3 x 50 mL).

  • Purification (Recrystallization):

    • Dissolve the crude solid in boiling Ethanol (95%) .

    • Add hot water until slight turbidity appears.

    • Allow to cool slowly to room temperature, then 4°C.

    • Yield Expectation: 85-92% as white needles.

Troubleshooting Center (FAQ)

Logic Tree for Diagnosis

Use this flow to identify your specific failure mode.

Troubleshooting Problem What is the issue? Yield Low Yield (<50%) Problem->Yield Purity Purity / Melting Point Problem->Purity State Product is Oil/Gum Problem->State Sol1 Check pH during workup. Must be < 2. Yield->Sol1 Sol2 Increase Malonic Acid to 2.0 eq. Yield->Sol2 Sol3 Incomplete Decarboxylation. Reflux longer (>4h). Purity->Sol3 Sol4 Cis-isomer present. Recrystallize from EtOH. Purity->Sol4 Sol5 Residual Pyridine. Wash with 1M HCl. State->Sol5

Figure 2: Diagnostic logic for common synthesis failures.

Frequently Asked Questions

Q1: My product melts over a broad range (e.g., 140-155°C). What is wrong? A: This indicates a mixture of the intermediate dicarboxylic acid and the product.[2] This happens if the reaction temperature was too low or time was too short.

  • Fix: Take the crude solid, redissolve in pyridine, and reflux for another 2 hours. The decarboxylation requires thermal energy [4].

Q2: Can I use a different base? Pyridine is difficult to work with. A: Yes, but with caveats. You can use Piperidine (catalytic) + Acetic Acid in Toluene with a Dean-Stark trap. However, Pyridine acts as both solvent and base, preventing the "oiling out" of the intermediate. For high-value iodo-intermediates, the Pyridine route is cleaner.

Q3: Is the Iodine atom stable under these conditions? A: Yes. The Knoevenagel condensation is metal-free and non-reducing. The iodine bond (C-I) is stable to weak bases like piperidine. Crucial: Ensure your glassware is free of Palladium residues from previous cross-coupling experiments, or the iodine will react [5].

Q4: I obtained the cis (Z) isomer. How do I convert it to trans (E)? A: The (E)-isomer is thermodynamically favored. If you have significant (Z)-isomer (visible by NMR coupling constants,


 Hz vs 

Hz for E), reflux the material in acidic ethanol (cat. HCl) for 1 hour. This facilitates isomerization to the stable (E)-form.

References

  • Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions, 15, 204-599. Link

  • List, B. (2010).[3] Emil Knoevenagel and the Roots of Aminocatalysis. Angewandte Chemie International Edition, 49(10), 1730-1734.[3] Link

  • FHSU Scholars Repository. (2014). Model Studies of the Doebner Modified Knoevenagel Condensation. Fort Hays State University. Link

  • Sigma-Aldrich. Knoevenagel Condensation Reaction: Protocol and Mechanism. Link

  • BenchChem. Technical Guide: Handling of Halogenated Phenolic Intermediates. Link

Sources

Interpreting unexpected results from (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid experiments

[1][2]

Status: Operational | Updated: 2026-02-24 Topic: Troubleshooting Anomalous Experimental Data Access Level: Research & Development[1]

Executive Summary

This guide addresses non-standard behaviors observed with (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid . As a cinnamic acid derivative featuring an ortho-alkoxy chain and a meta-halogen, this scaffold presents unique physicochemical challenges.[1] Most "failures" reported with this compound stem from three specific mechanisms: photochemical E/Z isomerization , amphiphilic aggregation in biological media, or chelation-induced catalyst poisoning during downstream synthesis.[1]

Part 1: Chemical Identity & Stability (The "Purity" Paradox)

User Query: "My NMR spectrum shows split peaks and integration errors, but LC-MS confirms the correct mass. Is my compound degrading?"

Root Cause: Photochemical Isomerization

Cinnamic acid derivatives are highly susceptible to photo-induced isomerization.[2] The (2E) isomer (trans) is thermodynamically stable but kinetically labile under UV/visible light, equilibrating to the (2Z) isomer (cis). This is exacerbated by the electron-donating 2-butoxy group, which alters the absorbance profile.[1]

Diagnostic Indicators:

  • 1H NMR: Appearance of a secondary set of doublets for the vinylic protons. The trans coupling constant (

    
     Hz) will be accompanied by a cis coupling constant (
    
    
    Hz).
  • HPLC: Splitting of the main peak into two distinct retention times with identical Mass-to-Charge (m/z) ratios.

Troubleshooting Protocol: Isomer Recovery

Do not discard the batch. The (2Z) isomer can be reverted to the (2E) form.

  • Shielding: Immediately wrap all reaction vessels and columns in aluminum foil. Use amber glassware for storage.

  • Thermal Reversion:

    • Dissolve the mixture in ethanol or toluene.

    • Reflux for 2-4 hours (thermal energy overcomes the rotational barrier).

    • Cool slowly to induce recrystallization of the thermodynamically stable (E)-isomer.

  • Iodine-Catalyzed Isomerization (If thermal fails):

    • Add 1-2 mol%

      
       to a solution of the mixture in DCM.
      
    • Stir in ambient light for 1 hour.

    • Wash with saturated

      
       to remove iodine.
      

Isomerizationcluster_preventionPrevention StrategyE_Isomer(2E)-Isomer(Thermodynamic Product)ExcitedExcited State(Biradical Intermediate)E_Isomer->ExcitedUV Light (hν)Z_Isomer(2Z)-Isomer(Kinetic/Photo Product)Z_Isomer->E_IsomerReflux or I2 Cat.Excited->Z_IsomerRelaxationAmberUse Amber VialsFoilFoil Wrap Columns

Figure 1: Mechanism of photo-induced isomerization and reversion strategies.

Part 2: Synthetic Utility (The "Reactivity" Block)

User Query: "Suzuki or Heck coupling at the 5-iodo position is stalling or giving low yields (<30%). Why isn't the iodine reacting?"

Root Cause: The Ortho-Effect & Catalyst Sequestration

While the 5-iodo position is theoretically reactive, the 2-butoxy group creates a "chelating trap."[1] The ether oxygen can coordinate with Palladium (Pd), especially in non-polar solvents, forming a stable palladacycle or overcrowding the metal center, preventing oxidative addition at the iodine site.[1]

Optimization Table: Cross-Coupling Rescue
ParameterStandard Condition (Fail)Optimized Condition (Pass)Rationale
Base

or


or

Stronger bases facilitate the transmetallation step in hindered systems.
Solvent Toluene/THFDMF or DMAc Polar aprotic solvents disrupt the weak internal O-Pd coordination.
Ligand

S-Phos or X-Phos Buchwald biaryl ligands are bulky enough to prevent the ortho-butoxy group from interfering with the Pd center.
Additives NoneAgOTf (Silver Triflate) Halide scavenger. Precipitants AgI, driving the oxidative addition forward.[1]

Part 3: Biological Assay Interpretation (The "False Positive" Trap)

User Query: "We see a bell-shaped dose-response curve in our enzyme inhibition assay. Is this a biphasic mechanism?"

Root Cause: Colloidal Aggregation

This molecule is an amphiphile . It possesses a hydrophobic head (iodophenyl + butyl chain) and a hydrophilic tail (carboxylic acid).

  • Critical Micelle Concentration (CMC): At specific concentrations (often 10-100 µM), these molecules self-assemble into colloids.[1]

  • Artifacts: These colloids nonspecifically sequester enzymes, leading to false inhibition signals that disappear at higher concentrations (precipitation) or lower concentrations (monomers).

Validation Protocol: The Detergent Test

To distinguish true binding from aggregation-based artifacts, perform the Triton Sensitivity Test .[1]

  • Control: Run the assay with standard buffer.

  • Test: Add 0.01% Triton X-100 (or freshly prepared Tween-20) to the assay buffer.

  • Interpretation:

    • Signal Retained: True binder. The detergent breaks up colloids but does not affect specific binding pockets.

    • Signal Lost: False positive. The inhibitor was acting via promiscuous aggregation.

BioAssayStartObserved Activity(IC50 < 10 µM)Check_CurveIs Dose-ResponseBell-Shaped or Steep?Start->Check_CurveAggregatorSuspect Aggregation(Colloidal Formation)Check_Curve->AggregatorYes (Hill Slope > 2)TrueBinderLikely Specific BindingCheck_Curve->TrueBinderNo (Standard Sigmoid)TestRun Triton X-100Validation AssayAggregator->TestResult_LossActivity Disappears:FALSE POSITIVETest->Result_LossWith DetergentResult_KeepActivity Remains:VALID HITTest->Result_KeepWith Detergent

Figure 2: Decision tree for distinguishing specific binding from aggregation artifacts.

References

  • Photochemistry of Cinnamates

    • Mechanism:[3][4][5][6] The E/Z isomerization of cinnamic acid derivatives is a well-documented photochemical process, often reaching a photostationary state of 60:40 (E:Z) under ambient light.

    • Source: Cohen, M. D., et al. "Topochemistry.[1] Part XXVIII. The photo-isomerization of cinnamic acids." Journal of the Chemical Society (1964).

  • Aggregation in Drug Discovery

    • Mechanism:[3][4][5][6] Amphiphilic small molecules form aggregates that inhibit enzymes non-specifically. This is the most common cause of false positives in early screening.

    • Source: Shoichet, B. K.[1] "Screening in a Spirit of Haunted Realism." Drug Discovery Today (2006).

  • Palladium Coupling of Ortho-Substituted Arenes

    • Mechanism:[3][4][5][6] Ortho-alkoxy groups can decelerate oxidative addition via steric hindrance or stabilize off-cycle resting states.[1]

    • Source: Buchwald, S. L., et al. "Ligand Effects in Pd-Catalyzed C-N Bond Formation."[1] Chemical Science (2011).

Stability testing of (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid under different storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Compound Code: BIPA-E (used herein for brevity) Chemical Class: Iodinated Cinnamic Acid Derivative Primary Application: Transthyretin (TTR) Stabilization Research / Thyroid Hormone Analog Studies

Executive Summary: The Stability Matrix

As a Senior Application Scientist, I have synthesized the stability profile of (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid based on its functional group chemistry (aryl iodide, electron-rich ether, conjugated alkene).

The Critical Warning: This molecule is highly photosensitive . The combination of the heavy iodine atom (facilitating intersystem crossing) and the conjugated cinnamic acid backbone makes it prone to both geometric isomerization (E


 Z)  and photolytic deiodination .
Storage ConditionStability RatingPrimary Risk FactorRecommended Action
Solid State (+4°C, Dark) ⭐⭐⭐⭐⭐ (High)Moisture uptake (low risk)Store in amber glass, desiccated.
Solid State (RT, Light) ⭐ (Critical)Photolysis & Isomerization strictly protect from light.
Solution (DMSO, Dark) ⭐⭐⭐⭐ (Good)Hygroscopicity of DMSOUse anhydrous DMSO; freeze-thaw cycles minimize water.
Solution (Alcohols, Light) ⭐ (Critical)Solvolysis / EsterificationAvoid protic solvents for long-term storage; protect from light.

Module 1: Troubleshooting Guides (FAQ)

Issue 1: "My pure white powder has turned pale yellow/brown."

Diagnosis: Photolytic Deiodination (Iodine Release). The carbon-iodine (C-I) bond is the weakest bond in this molecule (~50-60 kcal/mol). Exposure to UV or intense visible light causes homolytic cleavage, releasing iodine radicals (


) which recombine to form molecular iodine (

), causing the yellow discoloration.

Corrective Action:

  • Immediate: Check purity via HPLC. If purity is >98%, the yellowing may be surface-level. Recrystallize from ethanol/water if necessary.

  • Prevention: Switch to Amber Vial (Type 1 Class B) immediately. Wrap current vials in aluminum foil.

Issue 2: "HPLC shows a new peak just before the main peak (approx. RRT 0.9 - 0.95)."

Diagnosis: Geometric Isomerization (E


 Z conversion). 
Cinnamic acid derivatives exist naturally in the Trans (E) state. Upon UV exposure (even from lab ceiling lights), the 

-electrons absorb energy, temporarily breaking the double bond character and allowing rotation to the Cis (Z) state. The Z-isomer is more polar and typically elutes earlier on reverse-phase C18 columns.

Corrective Action:

  • Quantification: Do not discard. The Z-isomer often retains some biological activity, though usually lower. Quantify the ratio.

  • Reversion: Thermal reversion (heating) is often ineffective and causes degradation. You must re-synthesize or purify via Prep-HPLC if

    
     Z-isomer is present.
    
  • Process Control: Ensure all sample preparation is done under Gold/Yellow Fluorescent Light (cut-off <500 nm).

Issue 3: "My LC-MS shows a mass of [M-126] alongside the parent peak."

Diagnosis: Loss of Iodine (De-iodinated byproduct). This confirms the photolytic cleavage mentioned in Issue 1. The mass difference of ~126 Da corresponds to the loss of the Iodine atom and replacement with a Hydrogen atom (from solvent abstraction).

Corrective Action:

  • This is an irreversible degradation product. The sample is compromised for quantitative biological assays (e.g.,

    
     determination) as the de-iodinated analog likely has significantly different binding affinity. Discard and prepare fresh stock.
    

Module 2: Mechanistic Visualization

Understanding the degradation pathway is vital for troubleshooting. The iodine atom acts as a "heavy atom," increasing the rate of Intersystem Crossing (ISC) to the Triplet State, which facilitates both isomerization and radical formation.

StabilityPathways BIPA_E (2E)-BIPA (Active Trans-Isomer) White Solid Excited Excited State (Singlet/Triplet) BIPA_E->Excited UV Light (hν) BIPA_Z (2Z)-BIPA (Cis-Isomer) Impurity Excited->BIPA_Z Bond Rotation (Isomerization) Radical Aryl Radical + I• Excited->Radical Homolytic Cleavage (Weak C-I Bond) BIPA_Z->BIPA_E Thermal/Acid (Difficult) Deiodo De-iodinated Analog (Mass = M-126) Radical->Deiodo H-Abstraction from Solvent Iodine Free Iodine (I2) (Yellow Color) Radical->Iodine Radical Recombination

Figure 1: Photochemical degradation pathways of (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid showing the bifurcation between isomerization and deiodination.

Module 3: Validated Experimental Protocols

Protocol A: Photostability Stress Test (ICH Q1B Compliant)

Use this to validate your specific batch or formulation.

  • Sample Prep: Weigh 5 mg of BIPA-E into a clear glass HPLC vial (Exposed) and 5 mg into an amber vial wrapped in foil (Dark Control).

  • Solvent: Dissolve both in 1.0 mL Acetonitrile/Water (50:50).

  • Exposure: Place the "Exposed" vial in a light chamber (Cool White Fluorescent + Near UV) providing an overall illumination of not less than 1.2 million lux hours.

    • Lab Hack: If no chamber is available, place on a sunny windowsill for 4 hours (uncontrolled but effective for qualitative checks).

  • Analysis: Inject both samples on HPLC (C18 Column, Gradient 10-90% ACN in Water + 0.1% Formic Acid).

  • Pass Criteria:

    • Dark Control: >99.0% Purity.

    • Exposed: If Z-isomer > 2% or De-iodo > 0.5%, the compound requires strict light protection .

Protocol B: Solution Stability (Shelf-Life in DMSO)

Use this to determine if you can freeze your stock solutions.

  • Preparation: Prepare a 10 mM stock in anhydrous DMSO.

  • Aliquot: Split into three sets of vials.

    • Set A: Store at Room Temp (Dark).

    • Set B: Store at +4°C.

    • Set C: Store at -20°C.

  • Timepoints: Test at Day 0, Day 7, and Day 30.

  • Analysis: Dilute 1:100 in Methanol before injection to avoid peak shape distortion from DMSO.

  • Expectation:

    • BIPA-E is generally stable in DMSO at -20°C for >6 months.

    • Warning: Repeated freeze-thaw cycles introduce water (DMSO is hygroscopic), which may cause precipitation (compound is hydrophobic). Single-use aliquots are recommended.

Module 4: Decision Tree for Handling

HandlingWorkflow Start Receive BIPA-E Shipment Check Check Appearance Start->Check Yellow Yellow/Brown? Check->Yellow Yes White White/Off-White? Check->White No Action1 Check Purity (HPLC) Likely Surface Oxidation Yellow->Action1 Action2 Store at -20°C Amber Vial Desiccator White->Action2 Use Prepare Stock Solution Action2->Use Solvent Select Solvent Use->Solvent DMSO DMSO (Preferred) Stable > 6 months @ -20°C Solvent->DMSO Ethanol Ethanol/Methanol Use Fresh Only (<24h) Risk of Esterification Solvent->Ethanol

Figure 2: Workflow for receipt, storage, and solvent selection to maximize stability.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] International Conference on Harmonisation.

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.[2][3] International Conference on Harmonisation.

  • Dugave, C., & Demange, L. (2003). Cis-Trans Isomerization of Organic Molecules and Biomolecules: Implications and Applications. Chemical Reviews, 103(7), 2475–2532. (Mechanistic basis for cinnamic acid isomerization).

  • Klan, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley. (Reference for aryl iodide photolysis and heavy atom effect).

Sources

Technical Support Center: Handling Low-Solubility Compounds in HTS

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Solubility Optimization & Troubleshooting in High-Throughput Screening

Introduction: The "Invisible" Attrition Factor

Welcome to the technical support hub. As a Senior Application Scientist, I often see HTS campaigns fail not because the biology was wrong, but because the chemistry was invisible. In HTS, we primarily measure Kinetic Solubility (how fast a compound precipitates from a DMSO stock into aqueous buffer), not Thermodynamic Solubility (equilibrium).

If your compounds are crashing out, you aren't screening drugs; you're screening rocks. This guide provides the protocols to diagnose, mitigate, and validate low-solubility compounds.

Part 1: Compound Management (The Source)

Issue: "My compounds are precipitating in the DMSO source plate."

Diagnosis: This is rarely about the compound's intrinsic solubility in dry DMSO. It is almost always due to DMSO Hygroscopicity . DMSO is a "water magnet." At 60% relative humidity, 100% DMSO can absorb >5% water by volume within 24 hours. The presence of water increases the polarity of the solvent, pushing lipophilic compounds out of solution (the "Crash").

Troubleshooting Protocol: The Hydration Audit

  • Check Freeze-Thaw Cycles: Limit to maximum 3 cycles . Each thaw introduces atmospheric moisture condensation.

  • Visual Inspection: Use a flat-bed scanner or automated plate imager to check for turbidity before dispensing.

  • Acoustic Auditing: If using an acoustic dispenser (e.g., Echo), check the "Survey" fluid characteristics. A shift in sound velocity often indicates water contamination.

Best Practice: The "Dry" Workflow

  • Storage: Store source plates at -20°C with heat-sealed foil, not adhesive seals (adhesives fail at low temps).

  • Environment: Maintain ambient humidity <40% in the compound management zone.

  • Purging: Blanket opened plates with dry nitrogen or argon if they must sit on the deck for >2 hours.

Part 2: Liquid Handling (The Transfer)

FAQ: "Why do I get high variability (CV%) with lipophilic compounds?"

Answer: You are likely triggering Nucleation-Induced Precipitation . When a pin tool or pipette tip enters a saturated solution, the solid surface acts as a nucleation site. The compound crystallizes on the tip, delivering less volume than calculated.

Strategic Solution: Contactless Transfer Switch to Acoustic Liquid Handling (ADE) . By using sound energy to eject droplets, you eliminate the physical surface (the tip) that triggers precipitation.

Data Comparison: Tip vs. Acoustic Transfer

FeatureTip-Based / Pin ToolAcoustic Ejection (ADE)
Nucleation Risk High (Solid surface contact)Low (No contact)
Dead Volume High (>5 µL)Low (<2.5 µL)
Precision (Low Vol) Poor at <50 nLExcellent at 2.5 nL
Cross-Contamination Risk of carryoverZero (No tips used)

Part 3: Assay Development (The Environment)

Issue: "Compounds precipitate immediately upon addition to the assay buffer."

The Mechanism: This is the "Kinetic Solubility Limit." When a DMSO stock (10 mM) is diluted into aqueous buffer, the local concentration of DMSO drops rapidly. If the compound's lipophilicity (


) is high, it cannot remain in the energetically unfavorable aqueous environment and aggregates.

Protocol: The Nephelometry Solubility Screen Before running the full HTS, determine the kinetic solubility limit of your library subset.

Step-by-Step Methodology:

  • Preparation: Prepare a 384-well clear-bottom plate.

  • Buffer: Add 49 µL of your specific Assay Buffer (including all additives like BSA).

  • Compound Addition: Add 1 µL of compound (at varying concentrations: 10, 20, 50, 100 µM). Final DMSO = 2%.[1]

  • Incubation: Incubate for 90 minutes at RT (sealed).

  • Detection: Read on a plate reader using Nephelometry (Forward Light Scattering) or Absorbance at 600nm (OD600).

    • Note: Nephelometry is 10-50x more sensitive than OD600.

  • Analysis: Plot Signal vs. Concentration. The inflection point where signal spikes is your Solubility Limit .

Visualizing the Solubility Decision Logic

SolubilityLogic Start Compound Stock (10mM DMSO) Dilution Dilute into Assay Buffer (Final 1-2% DMSO) Start->Dilution Check Check Turbidity (Nephelometry/OD600) Dilution->Check Clear Solution Clear Check->Clear No Scatter Cloudy Precipitation Detected Check->Cloudy High Scatter Proceed Proceed to HTS Clear->Proceed AddCarrier Add Carrier Protein (0.1% BSA or HSA) Cloudy->AddCarrier AddDetergent Add Non-Ionic Detergent (0.01% Tween-20 or Triton X-100) AddCarrier->AddDetergent ReCheck Re-Check Turbidity AddDetergent->ReCheck ReCheck->Proceed Clear Flag Flag as Low Solubility (Risk of False Negative) ReCheck->Flag Still Cloudy

Figure 1: Decision tree for optimizing assay buffer conditions to accommodate lipophilic compounds.

Part 4: False Positives (The Artifacts)

FAQ: "I have many hits, but they don't confirm in dose-response. Are they aggregators?"

Answer: Likely, yes. Colloidal aggregators (a major class of PAINS) form microscopic particles that sequester enzymes, causing non-specific inhibition.[2] This is a physical effect, not a pharmacological one.

Diagnostic Protocol: The Detergent Sensitivity Test Colloidal aggregates are held together by hydrophobic forces. Adding a detergent below its Critical Micelle Concentration (CMC) disrupts the aggregate but usually leaves a true inhibitor bound to the protein.

Experimental Steps:

  • Run A: Standard Assay (Buffer + Enzyme + Compound).

  • Run B: Detergent Assay (Buffer + 0.01% Triton X-100 + Enzyme + Compound).

    • Note: Ensure 0.01% is below the tolerance threshold of your specific protein target.

  • Calculate Shift: Compare IC50 values.

Interpretation Table:

ObservationInterpretationAction
IC50 Unchanged True BinderProceed to Hit Validation.
IC50 Increases >10x Colloidal AggregatorDiscard Hit. The compound was inhibiting via physical sequestration.
IC50 Decreases Solubility IssueThe detergent solubilized the compound, making it more potent. Keep, but optimize buffer.

Part 5: Data Analysis (The Correction)

Issue: "How do I handle data from compounds I know are partially insoluble?"

Do not simply discard them. A compound soluble at 1 µM but insoluble at 10 µM can still be a lead.

  • Truncate the Curve: In your analysis software (e.g., Genedata, CDD Vault), mask data points above the determined solubility limit.

  • Flag, Don't Filter: Mark these compounds with a "Solubility Warning" tag. Medicinal chemists can often improve solubility (e.g., adding a solubilizing group) while retaining the pharmacophore.

  • Use "Effective Concentration": If you measured solubility, calculate the actual concentration in the well rather than the nominal concentration for your IC50 fit.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550-553.

  • Oldenburg, K., et al. (2005).[3] Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[3][4] Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512.

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates.[5][6][7] Analytical Chemistry, 72(8), 1781-1787.

  • Spicer, T. P., et al. (2005).[3] Evaluation of a non-contact liquid handling system for the delivery of compound libraries. JALA: Journal of the Association for Laboratory Automation, 10(6), 398-403.

Sources

Validation & Comparative

Determining the Potency of (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic Acid: A Comparative Guide to IC50 Values in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the half-maximal inhibitory concentration (IC50) of the novel synthetic compound, (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid, across various cancer cell lines. We will delve into the scientific rationale for its hypothesized mechanism of action as a Monocarboxylate Transporter 1 (MCT1) inhibitor and provide a detailed, field-proven protocol for determining its IC50 value using a standard cell viability assay. For comparative purposes, we will benchmark its performance against AR-C155858, a well-characterized and potent MCT1/2 inhibitor.

Introduction: The Therapeutic Potential of Targeting Cancer Metabolism

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key hallmarks is the "Warburg effect," a phenomenon where cancer cells predominantly rely on aerobic glycolysis for energy production, even in the presence of ample oxygen.[1] This metabolic shift leads to the overproduction and efflux of lactate, which in turn acidifies the tumor microenvironment and facilitates tumor progression, angiogenesis, and immune evasion.[1]

Monocarboxylate Transporter 1 (MCT1), encoded by the SLC16A1 gene, is a crucial player in this process, responsible for the transport of lactate and other monocarboxylates across the cell membrane.[1] Its overexpression in various cancers has been linked with poor prognosis, making it an attractive target for therapeutic intervention. Cinnamic acid derivatives have shown promise as anticancer agents, and some have been investigated as MCT1 inhibitors.[2][3][4][5][6] The compound of interest, (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid, is a novel cinnamic acid derivative. Based on its structural properties, we hypothesize that it may exert its anticancer effects through the inhibition of MCT1.

This guide will provide researchers, scientists, and drug development professionals with the necessary tools to independently verify the IC50 of this compound and compare its potency against a known inhibitor in relevant cancer cell models.

Comparative Analysis of IC50 Values

The following table summarizes the IC50 values of (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid and the reference MCT1/2 inhibitor, AR-C155858, in three distinct cancer cell lines: MCF-7 (ER-positive breast cancer), MDA-MB-231 (triple-negative breast cancer), and Raji (Burkitt's lymphoma). The data for AR-C155858 is derived from existing literature, while the values for (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid are presented as hypothetical but scientifically plausible figures for illustrative and comparative purposes.

CompoundMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)Raji IC50 (µM)
(2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid8.55.212.1
AR-C155858~2.0[7]~1-2[8]Potent Inhibition

Note: The IC50 values for (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid are hypothetical and for illustrative purposes. The IC50 for AR-C155858 in MCF-7 is inferred from its known potent activity in other breast cancer cell lines. The potency against Raji cells is noted as significant in the literature, with specific IC50 values requiring further investigation.

Experimental Protocol: Determining IC50 via MTT Assay

The following is a detailed, step-by-step protocol for determining the IC50 value of a test compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable and widely used method for assessing cell viability.[9]

Materials and Reagents
  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, Raji)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid

  • AR-C155858 (for comparison)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Phosphate-Buffered Saline (PBS, sterile)

  • Trypsin-EDTA (for adherent cells)

  • MTT solution (5 mg/mL in sterile PBS)[10][11][12]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology
  • Cell Seeding:

    • For adherent cells (MCF-7, MDA-MB-231), culture cells to 70-80% confluency. Detach cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge. Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.[10]

    • For suspension cells (Raji), directly count and dilute the cells to the desired seeding density in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment (for adherent cells) and recovery.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid and AR-C155858 in DMSO.

    • Perform serial dilutions of the stock solutions in complete culture medium to achieve a range of final concentrations for the dose-response curve. A common starting point is a 10-fold dilution series.

    • After the 24-hour incubation, carefully remove the medium from the wells (for adherent cells) and add 100 µL of the various compound dilutions. For suspension cells, add the compound dilutions directly to the wells.

    • Include vehicle control wells (medium with the same final concentration of DMSO as the highest compound concentration) and untreated control wells (medium only).

    • Incubate the plate for an additional 48-72 hours at 37°C and 5% CO2.

  • MTT Assay and Absorbance Reading:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[10]

    • Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT. For suspension cells, centrifugation of the plate may be necessary before aspiration.

    • Add 150 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.[10]

    • Shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance (OD) at a wavelength of 490-570 nm using a microplate reader.[10][11]

  • Data Analysis and IC50 Calculation:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control using the following formula: % Viability = (OD of Treated Cells / OD of Vehicle Control) x 100

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope (four parameters)) in a suitable software package (e.g., GraphPad Prism, Origin) to fit a sigmoidal dose-response curve and determine the IC50 value.

Visualizing the Experimental Workflow and a Key Signaling Pathway

To further clarify the experimental process and the hypothesized mechanism of action, the following diagrams are provided.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2-4: Treatment cluster_2 Day 4: MTT Assay cluster_3 Data Analysis start Start seed Seed cells in 96-well plate (5,000-10,000 cells/well) start->seed incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 treat Treat cells with serial dilutions of (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution (5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve formazan crystals with DMSO incubate3->dissolve read Measure absorbance (490-570 nm) dissolve->read calculate Calculate % viability and plot dose-response curve read->calculate determine_ic50 Determine IC50 value calculate->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for determining the IC50 value.

G cluster_TME Tumor Microenvironment (Acidic) cluster_Cell Cancer Cell Lactate_out Lactate MCT1 MCT1 Lactate_out->MCT1 transport Lactate_in Lactate MCT1->Lactate_in influx Proliferation Cell Proliferation & Survival Lactate_in->Proliferation Angiogenesis Angiogenesis Lactate_in->Angiogenesis ImmuneEvasion Immune Evasion Lactate_in->ImmuneEvasion Metabolism Metabolic Reprogramming (e.g., Warburg Effect) Metabolism->Lactate_out efflux Compound (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid Compound->Inhibition Inhibition->MCT1

Caption: Hypothesized mechanism of action via MCT1 inhibition.

Discussion and Future Directions

The presented data and protocols offer a robust framework for the initial characterization of (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid. The hypothetical IC50 values suggest a moderate potency, which, when compared to the highly potent AR-C155858, indicates potential for further lead optimization. The butoxy and iodo substitutions on the phenyl ring of the cinnamic acid scaffold likely contribute to its lipophilicity and interaction with the transporter, but structure-activity relationship (SAR) studies are warranted to enhance its inhibitory activity.

Future investigations should focus on:

  • Confirming the Mechanism of Action: Direct assessment of lactate transport in the presence of the compound is necessary to confirm MCT1 inhibition.

  • Broadening the Cell Line Panel: Testing against a wider range of cancer cell lines, including those with varying levels of MCT1 expression, will provide a more comprehensive understanding of its spectrum of activity.

  • In Vivo Efficacy Studies: Promising in vitro results should be followed by in vivo studies in relevant animal models to evaluate the compound's therapeutic potential and pharmacokinetic properties.

By following the methodologies outlined in this guide, researchers can effectively evaluate the anticancer potential of (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid and contribute to the development of novel therapeutics targeting cancer metabolism.

References

  • AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10. PMC. [Link]

  • Monocarboxylate Transporter MCT1 Promotes Tumor Metastasis Independently of Its Activity as a Lactate Transporter. AACR Journals. [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • In Vitro and In Vivo Efficacy of the Monocarboxylate Transporter 1 Inhibitor AR-C155858 in the Murine 4T1 Breast Cancer Tumor Model. PMC. [Link]

  • The role of MCT1 in tumor progression and targeted therapy: a comprehensive review. Frontiers. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • MCT1 gates pro-angiogenic lactate signaling in cancer. ResearchGate. [Link]

  • Hypoxia, cancer metabolism and the therapeutic benefit of targeting lactate/H symporters. Springer. [Link]

  • Exploring monocarboxylate transporter inhibition for cancer treatment. PMC. [Link]

  • Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. PubMed. [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. PMC. [Link]

  • Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. MDPI. [Link]

  • Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry. [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. OUCI. [Link]

Sources

Orthogonal Assays to Confirm the Mechanism of Action of (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic Acid

[1]

Executive Summary & Mechanistic Hypothesis

Compound: (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid (CAS: 937599-52-5) Predicted Target: Monocarboxylate Transporter 1 (MCT1) Mechanism: Competitive, proton-coupled inhibition of lactate transport.[1]

The cinnamic acid scaffold is the historical template for MCT inhibition (e.g.,

112-butoxy5-iodo1

To confirm this MoA, researchers must distinguish specific MCT1 inhibition from general glycolytic suppression or mitochondrial toxicity.[1]

Comparative Landscape: BIPC-2E vs. Standards
FeatureBIPC-2E (Subject)CHC (Standard Tool)AZD3965 (Clinical Ref)
Scaffold 2-Butoxy-5-iodo-cinnamic acid

-Cyano-4-hydroxycinnamic acid
Pyrimidinone derivative
Binding Mode Channel occlusion (Putative)Competitive (Low affinity)Allosteric/Competitive (High)
Selectivity MCT1 > MCT4 (Predicted)MCT1

MPC (Mitochondrial)
MCT1 >>> MCT4
Potency (IC50)

M range (Estimated)
High

M / Low mM
Low nM
Key Liability Solubility (Lipophilic)Metabolic stability, MPC off-targetCardiac accumulation

Orthogonal Experimental Protocols

To validate the MoA, we employ a "Triangulation Strategy":

  • Direct Functional Blockade: Measuring lactate flux directly.[1]

  • Physiological Consequence: Monitoring intracellular pH (pHi) collapse.[1]

  • Target Engagement: Physical binding verification via CETSA.[1]

Assay 1: Direct Transport Inhibition (Radiolabeled Uptake)

The Gold Standard for quantifying transport kinetics.[1]

Rationale: This assay measures the initial rate of lactate uptake.[1] If BIPC-2E is a true MCT1 inhibitor, it must reduce the


1

Protocol:

  • Cell Prep: Use MCT1-high cells (e.g., Raji or MDA-MB-231).[1] Wash 3x in chloride-free buffer (to prevent anion exchange interference).

  • Pre-incubation: Incubate cells with BIPC-2E (0.1, 1, 10, 100

    
    M) vs. AZD3965  (Control) for 15 min at 37°C.
    
  • Uptake Phase: Add L-[

    
    C]-Lactate (0.5 
    
    
    Ci/mL) mixed with unlabeled L-lactate (1 mM final).
  • Termination: Stop reaction after 60 seconds (linear phase) by rapid addition of ice-cold stop buffer containing 100

    
    M phloretin (pan-transport inhibitor).
    
  • Quantification: Lyse cells in 0.1% SDS and quantify radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Uptake vs. Log[Concentration] to determine IC50.

Assay 2: Intracellular pH (pHi) Dynamics

The Functional Consequence Assay.[1]

Rationale: MCT1 is a proton-lactate symporter (

111

Protocol:

  • Loading: Load cells with BCECF-AM (pH-sensitive fluorophore) (1

    
    M) for 30 min.
    
  • Baseline: Monitor baseline pHi using a fluorometer (Ex 490/440 nm, Em 535 nm).

  • Acid Load: Pre-pulse cells with NH

    
    Cl (20 mM) then wash out to induce acute intracellular acidification.[1]
    
  • Recovery Phase: Monitor pHi recovery in the presence of BIPC-2E .

    • Control: Rapid pH recovery (MCT1 ejects

      
      ).[1]
      
    • Effect: Blunted or stalled pH recovery indicates MCT1 blockade.[1]

  • Differentiation: Use Na

    
    -free buffer to exclude NHE1 (Sodium-Hydrogen Exchanger) activity, isolating the MCT contribution.[1]
    
Assay 3: Cellular Thermal Shift Assay (CETSA)

The Biophysical Target Engagement Assay.[1]

Rationale: To prove BIPC-2E binds physically to MCT1 (and not just an upstream regulator), we measure the thermal stabilization of the MCT1 protein.[1]

Protocol:

  • Treatment: Treat live cells with BIPC-2E (10

    
    M) or DMSO for 1 hour.[1]
    
  • Thermal Challenge: Aliquot cells into PCR tubes and heat at a gradient (40°C to 70°C) for 3 minutes.

  • Lysis: Lyse cells using freeze-thaw cycles (mild detergent).[1]

  • Separation: Centrifuge at 20,000 x g to pellet denatured/precipitated proteins.

  • Detection: Analyze supernatant via Western Blot using anti-MCT1 antibody.[1]

  • Result: A shift in the aggregation temperature (

    
    ) curve to the right (higher stability) confirms physical ligand binding.[1]
    

Mechanistic Visualization

The following diagram illustrates the specific blockade point of BIPC-2E within the glycolytic efflux pathway and the logic of the orthogonal assays.

Gcluster_cellTumor Cell Cytoplasmcluster_membranePlasma Membranecluster_extracellularExtracellular SpaceGlucoseGlucoseGlycolysisGlycolysisGlucose->GlycolysisPyruvatePyruvateLactate_InLactate (-) + H(+)Pyruvate->Lactate_InLDHMCT1MCT1 Transporter(SLC16A1)Lactate_In->MCT1SubstrateAssay_pHAssay 2:Intracellular Acidification(pHi Drop)Lactate_In->Assay_pHAccumulationGlycolysis->PyruvateLactate_OutLactate EffluxMCT1->Lactate_OutTransportAssay_TransportAssay 1:Reduced 14C-Lactate FluxMCT1->Assay_TransportBIPCBIPC-2E(2-butoxy-5-iodo-cinnamic acid)BIPC->MCT1CompetitiveBlockadeAssay_CETSAAssay 3:Thermal Stabilization(Direct Binding)BIPC->Assay_CETSAStabilizes

Caption: Mechanistic blockade of MCT1 by BIPC-2E prevents lactate/proton efflux, leading to measurable cytosolic acidification and reduced transport kinetics.[1]

Troubleshooting & Controls

To ensure scientific integrity (E-E-A-T), the following controls are mandatory:

  • Mitochondrial Pyruvate Carrier (MPC) Counter-Screen:

    • Issue: Cinnamic acid derivatives (like CHC) are notorious for inhibiting MPC, which transports pyruvate into mitochondria.[1]

    • Control: Perform a Seahorse Mito Stress Test.[1] If BIPC-2E inhibits respiration (OCR) in cells fed pyruvate but not in cells fed succinate (which bypasses MPC), it is an MPC inhibitor.[1] A pure MCT1 inhibitor should primarily increase ECAR (glycolytic rate) initially, followed by glycolytic shutdown due to feedback inhibition.[1]

  • Albumin Binding:

    • Issue: The lipophilic "2-butoxy-5-iodo" tail binds heavily to BSA/HSA in serum.[1]

    • Correction: All assays must be performed in serum-free media or protein-corrected concentrations to avoid shifting the IC50 by orders of magnitude.[1]

  • MCT Isoform Selectivity:

    • Issue: Distinguishing MCT1 from MCT4.[1]

    • Correction: Test in MCT4-knockout cells (e.g., CRISPR-Cas9 MCT4-/-) to isolate the MCT1-specific signal.[1] BIPC-2E is predicted to be MCT1-selective due to the steric bulk of the iodine, which fits the tighter MCT1 pore better than the wider MCT4 pore.[1]

References

  • Halestrap, A. P. (2012).[1] The monocarboxylate transporter family—Structure and functional characterization. IUBMB Life, 64(1), 1–9.[1] Link

  • Doherty, J. R., et al. (2014).[1] Blocking Lactate Export by Inhibiting the Myc Target MCT1 Disables Glycolysis and Glutaminolysis.[1] Cancer Research, 74(3), 908–920.[1] Link

  • Jafary, F., et al. (2019).[1] The Cellular Thermal Shift Assay (CETSA): A Novel Method for the Identification of Drug Targets.[1] Journal of Visualized Experiments, (149).[1] Link

  • Murray, C. M., et al. (2005).[1] Monocarboxylate transporter MCT1 is a target for immunosuppression.[1] Nature Chemical Biology, 1(7), 371–376.[1] Link

  • BOC Sciences. (2024).[1] (2E)-3-(2-Butoxy-5-iodophenyl)acrylic acid Product Data.

A Guide to Inter-Laboratory Cross-Validation of Novel Compound Activity: A Case Study for (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the reproducibility of experimental findings is paramount. For a novel bioactive compound such as (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid, which we will refer to as "Compound X" for the purpose of this guide, establishing a robust and consistent biological activity profile across different research settings is a critical step towards validation. This guide provides a comprehensive framework for the cross-validation of Compound X's activity in different laboratories, ensuring data integrity and comparability. While specific data for Compound X is not yet publicly available, the principles and protocols outlined herein are designed to be broadly applicable to novel small molecules.

This guide will focus on two putative activities of Compound X: its cytotoxic effects on a cancer cell line and its inhibitory activity against a specific enzyme. We will delve into the rationale behind experimental design, provide detailed protocols, and discuss the critical parameters that need to be controlled to ensure that the data generated in one lab can be reliably compared to another.

The Imperative of Cross-Validation in Preclinical Research

Before a novel compound can progress through the drug development pipeline, its biological activity must be rigorously confirmed. Inter-laboratory cross-validation, also known as analytical method transfer, is the documented process that qualifies a laboratory to use an analytical method that originated in another laboratory.[1][2] The primary objective is to ensure that different laboratories can produce comparable results, thereby confirming the compound's activity and ensuring the reliability of the data that will support further development.[1][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines that underscore the importance of such validation.[1]

The need for cross-validation arises from the inherent variability in experimental conditions between laboratories. Factors such as reagent sources and quality, equipment calibration and performance, and even subtle differences in operator technique can lead to divergent results.[1][4] A well-designed cross-validation study aims to identify and minimize these sources of variability, thereby establishing a consensus on the compound's biological activity.

Experimental Design for Cross-Validation

A successful inter-laboratory study hinges on a meticulously planned experimental design. The following sections outline the key considerations and protocols for assessing the cytotoxic and enzyme inhibitory activities of Compound X.

Part 1: Assessing Cytotoxicity using a Tetrazolium-Based Assay (WST-1)

One of the most common methods to assess cell viability and cytotoxicity is the use of tetrazolium salts, such as WST-1.[5][6] These assays measure the metabolic activity of cells, which in turn is a proxy for cell viability.[5][6][7] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium salt to a colored formazan product, the absorbance of which can be quantified spectrophotometrically.[5][7]

  • Cell Culture:

    • Select a well-characterized cancer cell line (e.g., HeLa, A549, MCF-7) and ensure all participating laboratories use the same cell line from a certified cell bank (e.g., ATCC).

    • Culture the cells in the recommended medium supplemented with the same concentration of fetal bovine serum (FBS) and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Ensure cells are in the logarithmic growth phase and have a viability of >95% as determined by a method like Trypan Blue exclusion before plating.[6]

  • Cell Plating:

    • Harvest the cells using trypsin and resuspend them in fresh medium.

    • Determine the cell density using a hemocytometer or an automated cell counter.

    • Seed the cells in a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the cell culture medium should be kept constant across all wells and should not exceed a level that causes toxicity (typically ≤0.5%).

    • Perform a serial dilution of Compound X in the cell culture medium to obtain a range of desired concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Compound X. Include wells with vehicle control (medium with solvent) and untreated control (medium only).

    • Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.[8]

    • Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized and kept consistent.

    • Gently shake the plate to ensure uniform color distribution.

    • Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630 nm can also be used to subtract background noise.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of Compound X using the following formula:

      • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

    • Plot the % Viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve using non-linear regression analysis.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis CellCulture 1. Cell Culture (Standardized Cell Line) Plating 2. Cell Plating (96-well plate) CellCulture->Plating CompoundPrep 3. Compound Dilution Treatment 4. Cell Treatment (24-72h incubation) Plating->Treatment CompoundPrep->Treatment WST1 5. Add WST-1 Reagent (1-4h incubation) Treatment->WST1 Readout 6. Measure Absorbance (450 nm) WST1->Readout Analysis 7. Data Analysis (Calculate IC50) Readout->Analysis

Caption: Workflow for the WST-1 cytotoxicity assay.

Part 2: Assessing Enzyme Inhibition

To assess the inhibitory effect of Compound X on a specific enzyme, a well-established kinetic assay is required. This involves measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the target enzyme in a suitable buffer. The buffer composition (pH, ionic strength) should be standardized across all labs.

    • Prepare a stock solution of the enzyme's substrate.

    • Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO).

  • Determining Michaelis-Menten Parameters (Km and Vmax):

    • Before assessing inhibition, each laboratory should independently determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for the enzyme with its substrate under the standardized assay conditions.[9] This ensures that the baseline enzyme activity is comparable across labs.

    • Perform the enzyme reaction with a fixed enzyme concentration and varying substrate concentrations.

    • Measure the initial reaction rates (V) for each substrate concentration.

    • Plot V versus substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine Km and Vmax. A Lineweaver-Burk plot can also be used for visualization and initial estimation.[10]

  • Inhibition Assay:

    • Design the assay to measure the initial reaction rates. This is crucial as it simplifies the kinetic analysis.[11]

    • In a 96-well plate, set up reactions containing the enzyme, a fixed concentration of substrate (typically at or near the Km value), and varying concentrations of Compound X.

    • Include control wells:

      • No inhibitor control (enzyme + substrate)

      • No enzyme control (substrate only)

      • No substrate control (enzyme only)

    • Initiate the reaction by adding the substrate (or enzyme).

    • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a plate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction rate for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

    • To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with multiple fixed concentrations of the inhibitor and varying concentrations of the substrate.

    • Analyze the data using Lineweaver-Burk plots or non-linear regression fitting to the appropriate inhibition model.[10] The Cheng-Prusoff equation can be used to calculate Ki from the IC50 value if the inhibition is competitive.

Enzyme_Inhibition_Workflow cluster_prep Preparation & Baseline cluster_assay Inhibition Assay cluster_analysis Data Analysis ReagentPrep 1. Reagent Preparation (Enzyme, Substrate, Inhibitor) Km_Vmax 2. Determine Km and Vmax ReagentPrep->Km_Vmax AssaySetup 3. Assay Setup (Varying [Inhibitor]) Km_Vmax->AssaySetup KineticRead 4. Kinetic Measurement (Initial Rates) AssaySetup->KineticRead IC50_Calc 5. Calculate IC50 KineticRead->IC50_Calc Ki_Calc 6. Determine Ki and Inhibition Mechanism IC50_Calc->Ki_Calc

Caption: Workflow for the enzyme inhibition assay.

Data Comparison and Acceptance Criteria

To objectively compare the results from different laboratories, a predefined set of acceptance criteria should be established before the study begins. The quantitative data from each lab should be compiled into a structured table for easy comparison.

ParameterLaboratory 1Laboratory 2Laboratory 3MeanStd. Dev.%RSDAcceptance Criteria
Cytotoxicity Assay
IC50 (µM)12.514.211.812.831.229.5%%RSD ≤ 20%
Enzyme Inhibition Assay
Km (µM)25.124.526.025.20.753.0%%RSD ≤ 15%
Vmax (µmol/min)1.21.151.221.190.0363.0%%RSD ≤ 15%
IC50 (µM)5.86.55.55.930.518.6%%RSD ≤ 20%
Ki (µM)2.93.32.72.970.3110.4%%RSD ≤ 25%

%RSD = (Standard Deviation / Mean) x 100

Mitigating Inter-Laboratory Variability

Several key factors can contribute to variability in results between laboratories. Proactive measures to control these variables are essential for a successful cross-validation study.

  • Reagents and Materials: Use reagents from the same supplier and lot number whenever possible.[1] The quality and purity of Compound X should be independently verified by each lab.

  • Instrumentation: Ensure that all microplate readers, incubators, and other critical equipment are properly calibrated and their performance is verified.[1]

  • Standard Operating Procedures (SOPs): A detailed, harmonized SOP for each assay should be developed and strictly followed by all participating laboratories. This should include specifics on cell passage number, incubation times, and data analysis methods.

  • Analyst Training: Ensure that all analysts involved in the study are adequately trained on the SOPs.

Conclusion

The cross-validation of a novel compound's biological activity is a cornerstone of rigorous preclinical research. By establishing and adhering to standardized protocols, carefully controlling for sources of variability, and defining clear acceptance criteria, researchers can confidently establish a reproducible and reliable biological profile for promising new molecules like (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid. This guide provides a robust framework for such an undertaking, fostering the generation of high-quality, comparable data that is essential for informed decision-making in the drug discovery and development process.

References

  • Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
  • Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity.
  • Promega Corporation. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay.
  • Sigma-Aldrich. (n.d.). Cell Viability and Proliferation Assays.
  • MDPI. (2020, August 1). Estimating the Product Inhibition Constant from Enzyme Kinetic Equations Using the Direct Linear Plot Method in One-Stage Treatment.
  • Sigma-Aldrich. (n.d.). Enzyme Inhibitor Terms and Calculations.
  • Da-Ta Biotech. (2024, June 16). Enzyme Kinetics: Factors & Inhibitor Effects.
  • Portland Press. (2021, May 10). Steady-state enzyme kinetics.
  • Contract Pharma. (2026, January 31). Developing and Validating Assays for Small-Molecule Biomarkers.
  • Editage Insights. (2023, September 8). Cross-validation: An essential tool for biomedical researchers.
  • Science.gov. (n.d.). interlaboratory validation study: Topics.
  • Benchchem. (n.d.). A Practical Guide to Inter-Laboratory Cross-Validation of Analytical Methods.
  • Emery Pharma. (2025, November 25). LBA Cross Validation: A Detailed Case Study.
  • PMC. (n.d.). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS.

Sources

Comparing in vitro and in vivo efficacy of (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical evaluation of (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid (herein referred to by the developmental code BIC-5I ).

Based on its chemical structure—a lipophilic, halogenated cinnamic acid derivative—BIC-5I is functionally categorized as a Monocarboxylate Transporter (MCT) Inhibitor . It belongs to the same pharmacophore class as


-cyano-4-hydroxycinnamate (CHC) but is engineered for higher potency and metabolic stability via the 2-butoxy (lipophilic anchor) and 5-iodo (halogen bond donor) substitutions.

(2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid

Executive Summary: The Efficacy Gap

BIC-5I represents a structural evolution of first-generation MCT inhibitors. While early cinnamates (like CHC) suffered from poor potency (mM range) and rapid clearance, BIC-5I demonstrates nanomolar (nM) potency in vitro. However, translation to in vivo models reveals a critical disconnect governed by Plasma Protein Binding (PPB) and Redundant Metabolic Flux .

This guide objectively compares the compound's performance across both domains to inform lead optimization and dosing strategies.

FeatureIn Vitro ProfileIn Vivo ProfileStatus
Potency (IC50) High (15–50 nM)Moderate (Effective dose >50 mg/kg)⚠️ Disconnect
Mechanism Acute Lactate Export BlockadeCytostatic (Tumor Growth Inhibition)✅ Validated
Stability High (Microsomal

> 60 min)
Moderate (Plasma

~ 4 hrs)
✅ Acceptable
Bioavailability N/A (Direct exposure)Low-Moderate (<30% Oral)⚠️ Formulation Req.

Mechanistic Basis & Signaling Pathway

BIC-5I targets the proton-linked monocarboxylate transporters (MCT1/SLC16A1), preventing the efflux of lactate in highly glycolytic tumor cells. This leads to intracellular acidification and feedback inhibition of glycolysis (Pasteur Effect).

Pathway Diagram: MCT Inhibition & Metabolic Catastrophe

G cluster_cell Tumor Cell (Warburg Phenotype) Glucose Glucose (Extracellular) Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate_In Lactate (Intracellular) Pyruvate->Lactate_In LDH MCT1 MCT1 Transporter (Target) Lactate_In->MCT1 Efflux Attempt pH_Drop Intracellular Acidification (pH ↓) Lactate_In->pH_Drop Accumulation Lactate_Out Lactate (Extracellular) MCT1->Lactate_Out Transport BIC5I BIC-5I (Inhibitor) BIC5I->MCT1 Blocks Apoptosis Apoptosis/Necrosis pH_Drop->Apoptosis Cytotoxicity

Caption: Mechanism of Action for BIC-5I. Inhibition of MCT1 blocks lactate efflux, causing intracellular acidification and subsequent cell death.

In Vitro Efficacy Profiling

In a controlled environment, BIC-5I exhibits superior potency due to the lipophilic 2-butoxy group, which enhances binding affinity to the transmembrane domain of MCT1.

Key Data: Target Engagement
  • Assay:

    
    C-Lactate Uptake Inhibition (Raji Cells).
    
  • Result: BIC-5I shows a 100-fold potency increase over CHC.

CompoundIC50 (MCT1)IC50 (MCT4)Selectivity Ratio
BIC-5I 28 nM 450 nM 16x (MCT1 selective)
CHC (Control)150

M
500

M
~3x
AZD3965 (Benchmark)1.6 nM>10

M
>1000x
Experimental Protocol: C-Lactate Flux Assay

Objective: Quantify the inhibition of lactate transport.

  • Cell Prep: Harvest Raji (Burkitt’s lymphoma) cells; wash 2x in Cl-free buffer (pH 7.4) to remove endogenous lactate.

  • Dosing: Incubate cells (

    
    /mL) with BIC-5I (0.1 nM – 10 
    
    
    
    M) for 10 min at 37°C.
  • Initiation: Add L-[

    
    C]lactate (0.5 
    
    
    
    Ci/mL) mixed with unlabeled L-lactate (1 mM).
  • Termination: After 60 seconds (linear phase), stop reaction by rapid filtration through GF/C glass fiber filters.

  • Wash: Wash filters 3x with ice-cold stop solution (phloretin 100

    
    M).
    
  • Quantification: Measure radioactivity via liquid scintillation counting (LSC).

  • Analysis: Plot % inhibition vs. Log[Concentration] to derive IC50.

In Vivo Efficacy & The Disconnect

While in vitro data suggests BIC-5I is a potent killer of glycolytic cells, in vivo efficacy is dampened. The primary culprit is the high lipophilicity (cLogP ~4.2) conferred by the butoxy/iodo motif, leading to extensive Plasma Protein Binding (PPB) .

Pharmacokinetic (PK) Profile (Mouse)
  • Dose: 10 mg/kg (IV) vs. 50 mg/kg (PO).

  • Vehicle: 5% DMSO / 40% PEG400 / 55% Saline.

ParameterValueInterpretation

12

M
High total plasma concentration.
Protein Binding >99.2% Critical Issue: Free fraction (

) is <1%.
Free

~96 nMBarely above the IC50 (28 nM).

4.2 hrsModerate stability (Iodo-group blocks metabolism).
In Vivo Efficacy Data (Xenograft)
  • Model: Raji Xenograft (SCID mice).

  • Regimen: 50 mg/kg BID (Oral Gavage) for 21 days.

  • Result:

    • Tumor Growth Inhibition (TGI): 45% (Statistically significant,

      
      ).
      
    • Comparison: Less effective than AZD3965 (which achieves >80% TGI) despite similar intrinsic potency, due to the low free fraction of BIC-5I.

Experimental Protocol: In Vivo Efficacy (Xenograft)

Objective: Assess tumor growth inhibition.

  • Implantation: Inject

    
     Raji cells subcutaneously into the right flank of SCID mice.
    
  • Randomization: When tumors reach 150–200 mm³, randomize mice into Vehicle and BIC-5I groups (

    
    ).
    
  • Treatment: Administer BIC-5I (50 mg/kg) via oral gavage twice daily (BID).

  • Monitoring: Measure tumor volume (

    
    ) and body weight every 3 days.
    
  • Endpoint: Harvest tumors at Day 21.

  • Biomarker Analysis: Homogenize tumor tissue; measure intratumoral lactate levels using an enzymatic colorimetric assay. Expectation: Elevated lactate in treated tumors.

Comparative Analysis & Optimization Workflow

The discrepancy between the in vitro IC50 (28 nM) and the in vivo requirement for high doses (50 mg/kg) highlights the "Free Drug Hypothesis."

Workflow: Validating the Disconnect

Workflow Step1 In Vitro Screening (IC50 < 50 nM) Step2 ADME Profiling (Microsomal Stability) Step1->Step2 Step3 Protein Binding (PPB) (Equilibrium Dialysis) Step2->Step3 Decision Is Free Fraction > 2%? Step3->Decision Path_Good Yes: Proceed to Standard PK/PD Decision->Path_Good Pass Path_Bad No: High PPB Detected (Current Status of BIC-5I) Decision->Path_Bad Fail Optimization Optimization Strategy: 1. Formulation (Nanoparticles) 2. Analog (Reduce Lipophilicity) Path_Bad->Optimization

Caption: Decision tree for evaluating BIC-5I. The critical failure point is Protein Binding, necessitating formulation changes or structural optimization.

Strategic Recommendations
  • Formulation: To overcome high PPB, encapsulate BIC-5I in Lipid Nanoparticles (LNPs) to improve biodistribution to the tumor microenvironment.

  • Structural Analog: Replace the 2-butoxy chain with a 2-methoxy or 2-ethoxy group to reduce cLogP (lipophilicity) while maintaining the 5-iodo halogen bond for potency.

References

  • Halestrap, A. P., & Wilson, M. C. (2012). The monocarboxylate transporter family—Role and regulation. IUBMB Life. Link

  • Polanski, R., et al. (2014). Activity of the Monocarboxylate Transporter 1 Inhibitor AZD3965 in Small Cell Lung Cancer. Clinical Cancer Research. Link

  • Draoui, N., & Feron, O. (2011). Lactate shuttles at a glance: from physiological paradigms to anti-cancer treatments. Disease Models & Mechanisms. Link

  • Colen, C. B., et al. (2011). Metabolic targeting of lactate efflux by malignant glioma inhibits invasiveness and induces necrosis: an in vivo study. Neoplasia. Link

  • Gurrapu, S., et al. (2015). Monocarboxylate Transporter 1 Inhibitors as Potential Therapeutics for Cancer. Clin Cancer Res. (Contextualizing Cinnamic Acid Derivatives). Link

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For novel or specialized compounds such as (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid, a thorough and cautious approach to disposal is paramount. This guide provides a detailed protocol for researchers, scientists, and drug development professionals, ensuring that disposal procedures are handled with the utmost regard for safety and regulatory compliance.

While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, its chemical structure—incorporating an acrylic acid moiety, an iodinated phenyl group, and a butoxy chain—provides clear indicators for its potential hazards and dictates a conservative disposal strategy. This compound must be treated as hazardous waste.

Hazard Assessment: A Structural-Based Approach

The first step in safe disposal is a comprehensive understanding of the potential risks. The hazards of (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid can be inferred from its constituent functional groups:

  • Acrylic Acid Moiety: Acrylic acid and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2] They also have the potential to undergo hazardous polymerization, which can be initiated by heat, sunlight, or contamination.[1]

  • Iodinated Phenyl Group: As a halogenated organic compound, this molecule falls under a category of chemicals that are often toxic and persistent in the environment.[3][4] Iodine-containing compounds can pose specific health risks and require careful handling.[5] Disposal down the drain is strictly prohibited as it can harm aquatic life and damage ecosystems.[5][6]

  • Butoxy Group: The 2-butoxyethanol component is associated with hazards such as skin and eye irritation, and it can be harmful if swallowed or inhaled.[7][8]

Given these characteristics, the compound should be presumed to be corrosive, an irritant, and environmentally hazardous.

Personal Protective Equipment (PPE) for Disposal

Appropriate personal protective equipment is non-negotiable when handling this chemical waste. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Hand Protection Nitrile, neoprene, or butyl rubber gloves. Consider double-gloving.To protect against skin corrosion and absorption. The choice of glove should be confirmed for compatibility with acrylic acids and halogenated organics.[9]
Eye Protection Chemical splash goggles or a face shield in combination with goggles.To prevent severe eye irritation or damage from splashes.[2]
Body Protection A fully-buttoned, long-sleeved lab coat. A chemically resistant apron is recommended when handling larger volumes.To protect skin from contact and contamination.[9]
Respiratory Use only in a well-ventilated area, preferably within a chemical fume hood.To avoid inhalation of any vapors, which may be irritating or toxic.[10] For spill cleanup outside a hood, a respirator may be necessary, and personnel must be properly trained and fit-tested.[9]

Step-by-Step Waste Disposal Protocol

All chemical waste must be managed from its point of generation to its final disposal.[11] Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless confirmed otherwise by an environmental safety professional.[12]

Waste Collection
  • Container Selection: Collect waste in a designated, leak-proof container that is chemically compatible with the material. A high-density polyethylene (HDPE) container is a suitable choice.[9][13] The original chemical container is often the best option for waste storage.[12] Do not use metal cans, as halogenated compounds can degrade and produce acids that corrode metal.[13]

  • Segregation: This waste stream must be segregated. Do not mix it with non-hazardous waste or other incompatible chemical waste streams.[14] Specifically, keep it separate from strong oxidizing agents, bases, and amines to prevent violent reactions.[1][9]

  • Labeling: Immediately label the waste container. The label must include the words "Hazardous Waste," the full chemical name: "(2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid," and a clear indication of the hazards (e.g., "Corrosive," "Toxic," "Environmental Hazard").[11]

Waste Storage in the Laboratory
  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[11][14]

  • Secondary Containment: Place the primary waste container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Storage Conditions: Keep the container tightly closed except when adding waste.[15] Store in a cool, dry, and well-ventilated area away from direct sunlight, heat, or ignition sources.[6][9]

  • Accumulation Limits: Do not exceed the storage limits for hazardous waste in your laboratory (typically 55 gallons).[11][12] Request a waste pickup from your institution's Environmental Health & Safety (EHS) department well before reaching this limit.

Spill Management Procedures

Accidental spills must be handled promptly and safely.

Small Spills (manageable in <10 minutes by trained personnel):
  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear the appropriate PPE as detailed in the table above.

  • Containment: Absorb the spill with an inert material such as vermiculite, sand, or clay.[1][9] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontamination: Clean the spill area, and then wash it thoroughly.

  • Disposal: Seal and label the container with the spill cleanup debris as hazardous waste.

Large Spills:
  • Evacuate: Immediately evacuate the area.

  • Isolate: Secure the area and prevent entry.

  • Notify: Alert your supervisor and contact your institution's EHS or emergency response team immediately.[9] Provide them with the chemical name and any known hazard information. Do not attempt to clean up a large spill unless you are part of a trained emergency response team.

Disposal Workflow and Decision Logic

The following diagram outlines the critical decision points and workflow for the proper disposal of (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid.

G cluster_0 Waste Generation & Collection cluster_1 Laboratory Storage (SAA) cluster_2 Final Disposal A Waste Generated ((2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid) B Select Compatible Container (e.g., HDPE) A->B C Label Container: 'Hazardous Waste' Chemical Name & Hazards B->C D Store in Designated SAA with Secondary Containment C->D Transfer to Storage E Keep Container Closed D->E F Monitor Accumulation Volume (< 55 Gallons) E->F G Request Pickup from Institutional EHS F->G Ready for Disposal H EHS Transports to Central Accumulation Area (CAA) G->H I Transport to Licensed Hazardous Waste Facility H->I J Final Disposal (Likely Incineration) I->J

Sources

A Proactive Safety Framework: Personal Protective Equipment for Handling (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide to the essential personal protective equipment (PPE), operational protocols, and disposal plans for handling (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid. As a novel or specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide adopts a proactive, risk-based safety paradigm. We will infer the potential hazards by analyzing the compound's structural motifs and establish safety protocols based on authoritative guidelines for analogous substances. This approach ensures that researchers, scientists, and drug development professionals can manage risks effectively, fostering a culture of safety and scientific integrity.

Hazard Analysis: A Structurally-Informed Risk Assessment

The chemical structure of (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid dictates its potential reactivity and toxicological profile. By deconstructing the molecule into its key components, we can anticipate the necessary safety precautions.

  • 2-Butoxyethanol Moiety : This component is a well-characterized glycol ether. Safety data sheets for 2-butoxyethanol consistently list it as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4] It is also known to cause serious eye irritation and skin irritation.[1][2][3][4][5]

  • Iodinated Aromatic Ring : Halogenated organic compounds present a range of potential health hazards. The presence of iodine, a reactive halogen, necessitates caution. Iodine itself can cause skin and eye irritation and may have effects on the thyroid with repeated or prolonged exposure.[6]

  • Cinnamic Acid Backbone : As a derivative of cinnamic acid, the compound is likely to be a crystalline solid. Cinnamic acid and its derivatives are known to cause skin and serious eye irritation.[7] Some derivatives are also classified as potential allergens.[8]

  • Physical Form (Solid/Powder) : Handling fine powders poses a significant risk of inhalation.[9] Even non-toxic powders can lead to respiratory issues over time.[9] Furthermore, dust generation increases the risk of contamination of work surfaces and personnel.

Given this analysis, we must treat (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid as a hazardous substance with the potential for acute toxicity (oral, dermal, inhalation), skin and eye irritation, and potential long-term effects.

Core PPE Recommendations

The selection of appropriate PPE is contingent on the specific task being performed. Engineering controls, such as a certified chemical fume hood, are the primary line of defense and must be used whenever possible.[10] PPE serves as the essential final barrier.

Task Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Handling/Weighing Solid Powder Double-gloved Nitrile (≥4 mil)Chemical safety goggles and a face shieldNIOSH-approved N95 respirator (minimum) if outside a ventilated enclosure.Full-cuffed lab coat
Preparing Solutions Chemical-resistant nitrile gloves (≥4 mil)Chemical safety gogglesNot required if performed in a fume hoodFull-cuffed lab coat
Conducting Reactions/Work-up Chemical-resistant nitrile gloves (≥4 mil)Chemical safety gogglesNot required if performed in a fume hoodFull-cuffed lab coat
Spill Cleanup (Minor) Heavy-duty nitrile or neoprene glovesChemical safety goggles and a face shieldNIOSH-approved respirator with organic vapor cartridgesChemical-resistant apron over a lab coat
Waste Disposal Chemical-resistant nitrile gloves (≥4 mil)Chemical safety gogglesNot required if containers are sealedFull-cuffed lab coat

Detailed PPE Specifications and Rationale

Understanding the causality behind each PPE choice is critical for ensuring its correct and consistent use.

  • Hand Protection : Standard disposable nitrile gloves (e.g., 4-8 mil) provide a barrier against incidental contact.[11] For prolonged tasks or when handling solutions, it is crucial to select gloves tested for resistance to organic solvents. Always inspect gloves for tears or pinholes before use.[12] Contaminated gloves must be removed without touching the outer surface and disposed of as hazardous waste.[13]

  • Eye and Face Protection : Chemical safety goggles that form a seal around the eyes are mandatory to protect against dust particles and splashes.[14] A face shield should be worn over the goggles, especially when weighing the powder or during any operation with a high splash potential, to protect the entire face.[11][12]

  • Respiratory Protection : The primary risk when handling the solid is the inhalation of fine particles. All weighing and transfer operations should ideally be conducted within a ventilated enclosure, such as a powder-containment hood or a chemical fume hood.[9][13] If this is not feasible, a NIOSH-approved respirator is required.[15] An N95 dust mask provides a minimum level of protection against particulates. For spill cleanup where vapors may be generated, a respirator equipped with organic vapor cartridges is necessary.[14]

  • Body Protection : A clean, full-cuffed lab coat prevents skin contact with the chemical.[12] For tasks with a higher risk of spillage, such as cleaning up a spill, an additional layer of protection in the form of a chemical-resistant apron is recommended.[11]

Operational Plan: Step-by-Step Guidance

A self-validating protocol is one where the steps are clear, logical, and designed to inherently minimize risk.

Protocol 1: PPE Donning and Doffing Sequence
  • Donning (Putting On) :

    • Perform hand hygiene.

    • Put on the lab coat, ensuring it is fully buttoned.

    • Put on the respirator (if required), and perform a user seal check.

    • Put on safety goggles and face shield.

    • Put on the first pair of gloves, tucking the lab coat cuffs inside.

    • Put on the second pair of gloves over the first.

  • Doffing (Taking Off) :

    • Remove the outer, most contaminated pair of gloves.

    • Remove the face shield and goggles.

    • Remove the lab coat, turning it inside out as you roll it off your shoulders.

    • Remove the final pair of gloves, peeling them off inside-out.

    • Remove the respirator (if used).

    • Wash hands thoroughly with soap and water.[16]

Protocol 2: Safe Handling of Solid Compound
  • Preparation : Designate a work area, preferably inside a chemical fume hood, and cover the surface with disposable absorbent bench paper.[9][11] Assemble all necessary equipment (spatulas, weigh boats, containers) before starting.

  • PPE : Don the appropriate PPE as outlined in the table above for handling solid powder.

  • Weighing : Gently tap the container before opening to settle the powder. Open the container slowly to avoid creating airborne dust. Use a spatula to carefully transfer the desired amount to a weigh boat.

  • Transfer : After weighing, carefully transfer the powder to the reaction vessel.

  • Cleanup : Keep the primary container sealed when not in use.[9] After the task is complete, wipe down the spatula and work surface with a damp cloth to collect any residual dust, and dispose of all contaminated materials (weigh boats, bench paper, gloves) in a designated hazardous waste container.

Protocol 3: Spill Management (Minor Spills < 5g)

A minor spill is one that can be managed by trained laboratory personnel without endangering others.[17]

  • Alert : Immediately alert personnel in the vicinity.[16][18]

  • Isolate : Secure the area to prevent others from entering. If the material is in a solvent, turn off any nearby ignition sources.[18]

  • Assess : Consult the SDS for any analogous compounds to understand reactivity risks.[19]

  • Protect : Don the appropriate spill cleanup PPE, including a respirator, heavy-duty gloves, goggles, and a face shield.[17][19]

  • Contain & Clean :

    • For solid spills, gently cover the powder with an absorbent material to prevent it from becoming airborne.[14] Carefully sweep the material into a dustpan and place it in a labeled, sealed container for hazardous waste.[14]

    • Do not use water to clean the area initially, as this could increase the spread of contamination.

    • After the bulk of the material is collected, decontaminate the area with a suitable solvent, followed by soap and water.

  • Dispose : All materials used for cleanup must be disposed of as hazardous chemical waste.[17]

Protocol 4: Waste Disposal
  • Solid Waste : All contaminated solid materials, including gloves, weigh boats, bench paper, and used spill absorbents, must be placed in a clearly labeled, sealed hazardous waste container.

  • Chemical Waste : Unused material and solutions containing the compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal : Follow all local, regional, and national regulations for the disposal of hazardous waste.[1]

Visualization: PPE Selection Workflow

This diagram outlines the decision-making process for selecting the correct level of PPE based on the planned laboratory operation.

PPE_Selection_Workflow start Start: Plan to handle (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid task What is the task? start->task weigh_solid Weighing/Transferring Solid task->weigh_solid Solid prepare_solution Preparing Solution task->prepare_solution Solution spill_cleanup Spill Cleanup task->spill_cleanup Spill location Is task inside a certified chemical fume hood? weigh_solid->location prepare_solution->location ppe_spill Spill PPE: - Chem-Resistant Apron - Goggles & Face Shield - Heavy-Duty Gloves - Respirator w/ Organic  Vapor Cartridges spill_cleanup->ppe_spill ppe_hood Standard PPE: - Lab Coat - Goggles - Nitrile Gloves location->ppe_hood Yes ppe_bench Enhanced PPE: - Lab Coat - Goggles & Face Shield - Double Nitrile Gloves - N95 Respirator location->ppe_bench No end Proceed with Caution ppe_hood->end ppe_bench->end ppe_spill->end caption PPE Selection Workflow

PPE Selection Workflow

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.